Mrs 3777 hemioxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-cyclohexyl-2-phenoxy-7H-purin-6-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOKMZZMQHZKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MRS 3777 Hemioxalate: A Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of MRS 3777 hemioxalate, a potent and selective antagonist for the adenosine A3 receptor (A3R). It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in preclinical research. We will delve into the molecular pharmacology of the A3 receptor, the specific characteristics of MRS 3777, and detailed protocols for its in vitro characterization.
The Adenosine A3 Receptor: A Key Therapeutic Target
Adenosine is a ubiquitous signaling molecule that modulates a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The A3 receptor, in particular, has garnered significant interest as a therapeutic target due to its involvement in inflammation, cancer, and cardiovascular diseases.[1][3]
The A3 receptor primarily couples to inhibitory G proteins (Gαi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] This canonical pathway is a cornerstone of A3R-mediated signaling. However, the receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][4][6] This dual coupling capability allows for a diverse range of cellular responses depending on the tissue and cellular context.[7] The intricate signaling network initiated by A3R activation underscores its potential as a modulator of various pathological states.
A3 Receptor Signaling Pathways
Understanding the downstream signaling of the A3 receptor is critical for designing and interpreting experiments with antagonists like MRS 3777. The primary pathways include:
-
Gαi-Mediated Pathway: Inhibition of adenylyl cyclase, leading to a reduction in cAMP.[3]
-
Gq-Mediated Pathway: Activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of kinases such as ERK1/2 and p38, often through Gβγ subunit signaling.[2][6][7]
-
G protein-independent pathways: Involvement of molecules like β-arrestin, phospholipase D (PLD), and RhoA.[3][7]
dot graph "A3_Receptor_Signaling" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A3R [label="Adenosine A3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gai [label="Gαi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#FBBC05"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#FBBC05"]; PKA [label="↓ PKA", shape=ellipse, fillcolor="#FBBC05"]; PLC [label="Phospholipase C", shape=ellipse, fillcolor="#34A853"]; IP3_DAG [label="↑ IP3 & DAG", shape=ellipse, fillcolor="#34A853"]; Ca [label="↑ Ca²⁺", shape=ellipse, fillcolor="#34A853"]; PKC [label="↑ PKC", shape=ellipse, fillcolor="#34A853"]; MAPK [label="MAPK Pathway\n(ERK1/2, p38)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gbg [label="Gβγ", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A3R -> Gai [label="Activation"]; A3R -> Gq [label="Activation"]; Gai -> AC [label="Inhibition"]; AC -> cAMP; cAMP -> PKA; Gq -> PLC [label="Activation"]; PLC -> IP3_DAG; IP3_DAG -> Ca; IP3_DAG -> PKC; A3R -> Gbg; Gbg -> MAPK [label="Activation"]; } caption: "Simplified A3 Receptor Signaling Pathways"
This compound: A Profile
MRS 3777 is a high-affinity and selective antagonist for the adenosine A3 receptor.[8] Its chemical name is 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate. The hemioxalate salt form is commonly used in research settings.
Physicochemical Properties & Storage
| Property | Value | Source |
| Molecular Weight | 354.39 g/mol | |
| Formula | C17H19N5O.½C2H2O4 | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1186195-57-2 | |
| Storage | Desiccate at room temperature. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture. | [8] |
Selectivity Profile
The defining characteristic of MRS 3777 is its high selectivity for the A3 receptor over other adenosine receptor subtypes. This selectivity is crucial for elucidating the specific roles of the A3 receptor in physiological and pathological processes without the confounding effects of interacting with A1, A2A, or A2B receptors.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3 | Source |
| Human A3 | 47 nM | - | |
| Human A1 | > 10,000 nM | > 200-fold | |
| Human A2A | > 10,000 nM | > 200-fold | |
| Human A2B | Not specified, but selectivity is > 200-fold | > 200-fold |
This impressive selectivity profile makes MRS 3777 an invaluable tool for in vitro and in vivo studies.[9]
Experimental Protocols for In Vitro Characterization
To rigorously characterize the interaction of MRS 3777 with the A3 receptor, a combination of binding and functional assays is essential. These protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its receptor.[5][10] This protocol outlines a competitive binding assay to determine the Ki of MRS 3777.
Principle: This assay measures the ability of unlabeled MRS 3777 to compete with a radiolabeled ligand for binding to the A3 receptor. The concentration of MRS 3777 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value.[10]
Materials:
-
Cell membranes expressing the human adenosine A3 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3R agonist)[11][12]
-
Unlabeled Ligand: this compound
-
Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA)[11]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4[11]
-
96-well plates
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)[13]
-
Scintillation fluid and counter or gamma counter[11]
Step-by-Step Protocol:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 20-50 µ g/well ).[11][13] Prepare serial dilutions of MRS 3777 in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]I-AB-MECA (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.[11]
-
Non-specific Binding: 50 µL of 10 µM NECA, 50 µL of [¹²⁵I]I-AB-MECA, and 100 µL of membrane suspension.[11]
-
Competitive Binding: 50 µL of each MRS 3777 dilution, 50 µL of [¹²⁵I]I-AB-MECA, and 100 µL of membrane suspension.[11]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[11][13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[11][13]
-
Counting: Place the filters in vials with scintillation fluid (if using a tritium-labeled ligand) or directly into tubes for a gamma counter (for ¹²⁵I).[11]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of MRS 3777.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot graph "Radioligand_Binding_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents\n(Membranes, Radioligand, MRS 3777)", fillcolor="#FBBC05"]; Setup [label="Set up 96-well Plate\n(Total, Non-specific, Competition)", fillcolor="#FBBC05"]; Incubate [label="Incubate at 25°C\n(60-90 min)", fillcolor="#FBBC05"]; Filter [label="Vacuum Filtration & Washing", fillcolor="#FBBC05"]; Count [label="Radioactivity Counting\n(Gamma or Scintillation)", fillcolor="#FBBC05"]; Analyze [label="Data Analysis\n(IC50 -> Ki)", fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> Setup; Setup -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Analyze; Analyze -> End; } caption: "Radioligand Binding Assay Workflow"
cAMP Functional Assay: Demonstrating Antagonism
Since the A3 receptor is Gαi-coupled, its activation by an agonist inhibits cAMP production. An antagonist like MRS 3777 will block this effect.[5] This assay measures the ability of MRS 3777 to reverse the agonist-induced inhibition of cAMP.[14][15]
Principle: Cells expressing the A3 receptor are stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.[16] An A3R agonist is then added, which inhibits this cAMP production. The antagonist activity of MRS 3777 is quantified by its ability to restore cAMP levels in the presence of the agonist.[16][17]
Materials:
-
Whole cells expressing the human adenosine A3 receptor (e.g., CHO-hA3R)
-
A3R Agonist: e.g., IB-MECA or Cl-IB-MECA[18]
-
Antagonist: this compound
-
Forskolin
-
Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[15][19]
Step-by-Step Protocol:
-
Cell Plating: Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of MRS 3777 (or vehicle control) to the cells. Incubate for 15-30 minutes at 37°C. This step allows the antagonist to bind to the receptors.
-
Agonist and Forskolin Stimulation: Add the A3R agonist (at a concentration that gives ~80% of its maximal effect, i.e., EC80) along with a fixed concentration of forskolin (e.g., 10 µM) to all wells.[18]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[18]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[15]
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of MRS 3777.
-
The data will show a dose-dependent reversal of the agonist-induced inhibition of cAMP.
-
Use non-linear regression to fit a Schild plot, which can determine the pA2 value, a measure of antagonist potency.[18]
-
dot graph "cAMP_Assay_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Forskolin [label="Forskolin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#FBBC05"]; cAMP [label="↑ cAMP", shape=ellipse, fillcolor="#FBBC05"]; Agonist [label="A3R Agonist", fillcolor="#34A853"]; A3R [label="A3 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MRS3777 [label="MRS 3777", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Forskolin -> AC [label="Activates"]; AC -> cAMP; Agonist -> A3R [label="Activates"]; A3R -> AC [label="Inhibits"]; MRS3777 -> A3R [label="Blocks", style=dashed, color="#EA4335"]; } caption: "Logical Flow of the cAMP Functional Assay"
In Vivo Applications and Considerations
While this guide focuses on in vitro characterization, the high selectivity of MRS 3777 makes it a suitable candidate for in vivo studies. Preclinical models of diseases where A3R is implicated, such as inflammatory conditions, fibrosis, and certain cancers, are relevant areas for investigation.[1][20][21]
Formulation for In Vivo Use: A common method for preparing MRS 3777 for in vivo administration (oral or intraperitoneal injection) involves creating a suspension. For example, a 2.5 mg/mL suspension can be made by dissolving a 25.0 mg/mL DMSO stock solution in a vehicle of PEG300, Tween-80, and saline.[8]
Conclusion
This compound is a powerful and selective tool for investigating the pharmacology of the adenosine A3 receptor. Its high affinity and >200-fold selectivity over other adenosine receptor subtypes allow for precise dissection of A3R-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to confidently characterize the binding and functional activity of MRS 3777, thereby facilitating the exploration of the A3 receptor's role in health and disease and advancing the development of novel therapeutics.
References
- An In-depth Technical Guide to A3 Adenosine Receptor Agonist Signaling Pathways. Benchchem.
- MRS-3777 hemioxalate | Adenosine Receptor Antagonist. MedChemExpress.
- A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis. PMC.
- Development - A3 receptor signaling Pathway Map. Bio-Rad.
- Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. MDPI.
- Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. PMC.
- "Adenosine 2-amidine hydrochloride" radioligand binding assay protocol. Benchchem.
- This compound | CAS 1186195-57-2 | MRS3777. Tocris Bioscience.
- cAMP assays in GPCR drug discovery. PubMed.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
- Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. Benchchem.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI.
- A Selective Adenosine A3 Receptor Antagonist, HL3501, Has Therapeutic Potential in Preclinical Liver and Renal Fibrosis Models. In Vivo.
- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
- Application Notes and Protocols for Antagonist G-Protein Use in cAMP Functional Assays. Benchchem.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications.
- Radioligand Binding Assay. Gifford Bioscience.
- Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study. PubMed Central.
- Novel adenosine A3 receptor antagonists reported. BioWorld.
- Adenosine A3 receptors: novel ligands and paradoxical effects. PMC.
- Pharmacological Characterisation of Novel Adenosine Receptor A3R Antagonists.
Sources
- 1. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Initial characterization of "Mrs 3777 hemioxalate"
Technical Guide: Initial Characterization of "MRS3777 hemioxalate," a Novel P2Y12 Receptor Antagonist
Disclaimer: "MRS3777 hemioxalate" is a hypothetical compound name created for this guide. The protocols and principles described herein are based on established scientific methods for characterizing novel small molecule drug candidates, specifically targeting the P2Y12 receptor.
Introduction
The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation.[1][2][3][4] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a Gi-coupled signaling cascade that leads to decreased intracellular cyclic adenosine monophosphate (cAMP) and subsequent potentiation of platelet aggregation.[1][2] This makes it a critical target for antiplatelet therapies in the management of thrombotic cardiovascular diseases.[3][4][5][6]
This guide provides a comprehensive framework for the initial characterization of MRS3777 hemioxalate, a novel, potent, and selective small molecule antagonist of the P2Y12 receptor. As a Senior Application Scientist, this document is structured to provide not just the "how" but the "why" behind each experimental choice, ensuring a robust and logical progression from basic compound identity to preliminary biological function and safety assessment. The goal of this initial characterization is to generate a foundational data package to support a " go/no-go " decision for further preclinical development.
Physicochemical Characterization: Foundational Analysis
Before assessing biological activity, it is crucial to confirm the identity, purity, and fundamental physicochemical properties of the new chemical entity (NCE).[7][8] These properties significantly influence a compound's formulation, oral bioavailability, and overall "drug-like" potential.[8][9][10]
Identity and Purity Confirmation
-
Rationale: Verification of the molecular structure and assessment of purity are essential first steps to ensure that any observed biological activity is attributable to the compound of interest and not an impurity.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of MRS3777.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the free base and determine the purity of the hemioxalate salt. A purity level of >98% is typically required.
-
High-Performance Liquid Chromatography (HPLC): An orthogonal method to confirm purity and establish a reference standard for future assays.
-
Solubility Assessment
-
Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[11][12][13] Assessing solubility in different physiologically relevant buffers is critical.
-
Methods:
-
Kinetic Solubility: Often determined using a high-throughput method where a DMSO stock solution is added to an aqueous buffer. Precipitation is measured by turbidimetry or light scattering.[12][13][14] This provides an early indication of potential solubility issues.
-
Thermodynamic Solubility (Shake-Flask Method): This is the gold standard for solubility measurement.[11][14][15] Excess solid compound is equilibrated in a buffer over an extended period (e.g., 24-48 hours), and the concentration of the dissolved compound in the supernatant is quantified by HPLC-UV or LC-MS.[13][15]
-
Table 1: Hypothetical Physicochemical Data for MRS3777 hemioxalate
| Parameter | Method | Result | Interpretation |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Consistent with proposed structure | Confirmed chemical identity |
| Purity | HPLC-UV, LC-MS | 99.2% | High purity, suitable for biological testing |
| Kinetic Solubility (pH 7.4) | Nephelometry | 85 µg/mL | Moderate kinetic solubility |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 2.0: 250 µg/mL pH 7.4: 60 µg/mL | pH-dependent solubility, higher in acidic conditions. Acceptable for initial studies. |
In Vitro Pharmacological Profiling
This stage aims to confirm that MRS3777 interacts with its intended target, the P2Y12 receptor, and elicits the desired functional response (antagonism).
Target Engagement: Receptor Binding
-
Rationale: A radioligand binding assay is a robust method to demonstrate direct interaction between MRS3777 and the P2Y12 receptor and to determine its binding affinity (Ki).[16]
-
Experimental Protocol: Radioligand Competition Binding Assay
-
Receptor Source: Prepare cell membranes from a stable cell line expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).[17]
-
Radioligand: Use a known P2Y12 antagonist radioligand, such as [³H]PSB-0413.[18]
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and increasing concentrations of MRS3777.[19]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[19]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter.[19]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of MRS3777. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Activity: Platelet Aggregation Assay
-
Rationale: The ultimate goal of a P2Y12 antagonist is to prevent platelet aggregation.[3] A functional assay using human platelets is the most physiologically relevant in vitro model to confirm the antagonistic activity of MRS3777.[20][21]
-
Experimental Protocol: ADP-Induced Platelet Aggregation
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected from healthy, consenting donors.[20]
-
Instrumentation: Use a light transmission aggregometer.[20]
-
Assay Procedure: a. Pre-incubate PRP samples with various concentrations of MRS3777 or vehicle control for a defined period. b. Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM).[22][23] c. Monitor the change in light transmission for 5-10 minutes as platelets aggregate.[23]
-
Data Analysis: Determine the concentration of MRS3777 that inhibits 50% of the maximal ADP-induced aggregation (IC50).
-
Table 2: Hypothetical In Vitro Pharmacology Data for MRS3777
| Assay | Target/System | Result (IC50 / Ki) | Interpretation |
| Receptor Binding | Human P2Y12 Receptor | Ki = 2.5 nM | High-affinity binding to the target |
| Platelet Aggregation | Human Platelet-Rich Plasma | IC50 = 15 nM | Potent functional antagonist of ADP-induced aggregation |
Preliminary ADME-Tox Assessment
Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is crucial to identify potential liabilities that could terminate a drug's development.[24][25][26]
Metabolic Stability
-
Rationale: The stability of a compound in the presence of liver enzymes (primarily cytochrome P450s) is a key determinant of its half-life and oral bioavailability.[27][28][29] The liver microsomal stability assay is a standard in vitro tool for this assessment.[27][29][30][31]
-
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate MRS3777 (e.g., at 1 µM) with liver microsomes in the presence of the necessary cofactor, NADPH, at 37°C.[29][31]
-
Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[27]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining concentration of MRS3777 at each time point using LC-MS/MS.[28]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cell Permeability
-
Rationale: A compound's ability to cross the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal permeability.[32][33][34]
-
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® supports for ~21 days until they form a differentiated monolayer with tight junctions.[34]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[33][35]
-
Transport Study: a. A→B Transport: Add MRS3777 to the apical (A) side and measure its appearance in the basolateral (B) side over time.[35] b. B→A Transport: Add MRS3777 to the basolateral (B) side and measure its appearance in the apical (A) side.[35]
-
Analysis: Quantify compound concentrations in both compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[34] An efflux ratio > 2 suggests active efflux.[34]
-
Early Safety/Toxicity
-
Rationale: Off-target activity, particularly against the hERG potassium channel, is a major cause of cardiac toxicity (QT prolongation) and drug attrition.[36] An early assessment is mandatory.
-
Experimental Protocol: hERG Patch-Clamp Assay
-
Test System: Use a cell line (e.g., HEK293) stably expressing the hERG channel.[36]
-
Method: Use the whole-cell patch-clamp technique to measure hERG channel currents in response to a specific voltage protocol.[36][37][38]
-
Procedure: Apply increasing concentrations of MRS3777 to the cells and record the inhibition of the hERG current.[39]
-
Data Analysis: Determine the IC50 for hERG channel inhibition. A large margin between the hERG IC50 and the therapeutic target IC50 (e.g., >100-fold) is desirable.
-
Table 3: Hypothetical Preliminary ADME-Tox Data for MRS3777
| Parameter | Assay | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderately stable, suggesting it may not be subject to rapid first-pass metabolism. |
| Permeability | Caco-2 Monolayer | Papp (A→B) = 15 x 10⁻⁶ cm/s Efflux Ratio = 1.2 | High permeability, not a substrate for major efflux pumps. Predicts good oral absorption. |
| Cardiac Safety | hERG Patch Clamp | IC50 > 30 µM | Low risk of hERG-related cardiotoxicity. The safety margin is >1000-fold over the functional IC50. |
Visualizations: Workflows and Pathways
Caption: Initial characterization workflow for MRS3777.
Caption: P2Y12 receptor signaling pathway and antagonism.
Conclusion and Next Steps
The initial characterization data for the hypothetical compound MRS3777 hemioxalate are highly encouraging. The compound demonstrates high-affinity binding to the P2Y12 receptor, potent functional antagonism of platelet aggregation, and a promising preliminary ADME-Tox profile, including high permeability, moderate metabolic stability, and a wide safety margin for cardiotoxicity.
Based on this comprehensive initial assessment, MRS3777 represents a viable candidate for progression into further preclinical development. The next logical steps would include:
-
Selectivity Profiling: Assessing binding and functional activity against other related P2Y receptors (e.g., P2Y1) and a broader panel of off-target proteins.
-
In Vivo Pharmacokinetics: Determining the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) in an animal model (e.g., rat or mouse) following oral and intravenous administration.
-
In Vivo Efficacy: Evaluating the antithrombotic efficacy of MRS3777 in a relevant animal model of thrombosis.
This structured approach to initial characterization ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the drug discovery and development timeline.
References
-
AxisPharm. Microsomal Stability Assay Protocol.
-
Merck Millipore. Metabolic Stability Assays.
-
Cattaneo, M. Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation.
-
Vaesken, C., et al. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
-
Unknown. Caco2 assay protocol.
-
A-La-Banca, F., et al. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed Central.
-
BenchChem. Application Notes and Protocols for 5'-ADP Induced Platelet Aggregation Assay.
-
Patsnap Synapse. What are P2Y12 receptor antagonists and how do they work?.
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes.
-
Wager, T. T., et al. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
-
Hardy, A. R., et al. Molecular mechanisms of platelet P2Y12 receptor regulation. Portland Press.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Enamine. Caco-2 Permeability Assay.
-
Creative Bioarray. Caco-2 permeability assay.
-
MDPI. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases.
-
Porsolt. Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay.
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
-
Concept Life Sciences. Caco-2 Permeability.
-
Pharma.Tips. Solubility Testing of Drug Candidates.
-
Enamine. Aqueous Solubility Assay.
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.
-
Evotec. Microsomal Stability.
-
A-La-Banca, F., et al. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed.
-
Cell Guidance Systems. A beginners guide to ADME Tox.
-
Creative Bioarray. Aqueous Solubility Assays.
-
Unknown. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
-
Glover, M. S., et al. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central.
-
Sophion. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam.
-
Crumb, W. J., et al. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology.
-
Tsoupras, A., et al. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PubMed Central.
-
FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
-
Fushimi, M., et al. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of the Pharmaceutical Society of Japan.
-
Favaloro, E. J., et al. Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. American Journal of Clinical Pathology.
-
Angiolillo, D. J., et al. P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology.
-
Thomas, M. R., et al. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. PubMed Central.
-
Abdelrahman, A., et al. Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications.
-
Pion Inc. Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube.
-
BenchChem. Validating the Specificity of a New P2Y12 Receptor Antagonist: A Comparative Guide.
-
Thermo Fisher Scientific - US. Target-Based ADME/Tox Assays.
-
Fontana, P., et al. Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. Circulation.
-
Promega Corporation. ADME-Tox Assays.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
-
Gresele, P., et al. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. MDPI.
-
Computational Chemistry. Importance of ADME/Tox in Early Drug Discovery. Blog.
-
Biocompare. ADME/Tox: Creating a Safer Drug-Discovery Pipeline.
-
Jacobson, K. A., et al. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. PubMed Central.
-
Bylund, D. B., et al. Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
-
Hechler, B., et al. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed.
Sources
- 1. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. enamine.net [enamine.net]
- 16. scite.ai [scite.ai]
- 17. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
- 23. ahajournals.org [ahajournals.org]
- 24. cellgs.com [cellgs.com]
- 25. lifechemicals.com [lifechemicals.com]
- 26. biocompare.com [biocompare.com]
- 27. Metabolic Stability Assays [merckmillipore.com]
- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 31. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 32. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 33. enamine.net [enamine.net]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 36. porsolt.com [porsolt.com]
- 37. sophion.com [sophion.com]
- 38. fda.gov [fda.gov]
- 39. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Affinity and Selectivity Profile of Mrs 3777 Hemioxalate
This guide provides a comprehensive technical overview of Mrs 3777 hemioxalate, a potent and highly selective antagonist for the A3 adenosine receptor. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced binding characteristics of this compound, offering detailed experimental protocols and insights into its pharmacological profile.
Introduction: The Significance of A3 Adenosine Receptor Antagonism
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and glaucoma. Its activation is linked to the modulation of various signaling pathways, making the development of selective antagonists a critical area of research. Mrs 3777 (2-Phenoxy-6-(cyclohexylamino)purine) has been identified as a lead compound in this field, demonstrating high affinity and exceptional selectivity for the human A3AR.[1] Understanding its detailed binding profile is paramount for its application in preclinical and clinical research.
Binding Affinity of Mrs 3777 for the Human A3 Adenosine Receptor
The affinity of a ligand for its receptor is a cornerstone of its pharmacological characterization. For Mrs 3777, this has been meticulously determined through competitive radioligand binding assays.
Quantitative Analysis of Binding Affinity
The binding affinity of Mrs 3777 for the human A3AR is quantified by its inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium.
| Compound | Target Receptor | Ki (nM) | Reference |
| Mrs 3777 (Compound 22) | Human Adenosine A3 Receptor | 47 | [1] |
This low nanomolar Ki value signifies a high binding affinity, making Mrs 3777 a potent antagonist at the A3AR.
Experimental Determination of Binding Affinity: A Validated Protocol
The determination of the Ki value for Mrs 3777 is achieved through a robust and reproducible radioligand binding assay. The causality behind the experimental choices is crucial for obtaining reliable data.
Principle: This assay measures the ability of unlabeled Mrs 3777 to compete with a radiolabeled ligand for binding to the A3AR expressed in a suitable cell line. The concentration of Mrs 3777 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram:
Caption: Workflow for determining the binding affinity of Mrs 3777.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for the human A3 adenosine receptor are cultured to confluency. The choice of CHO cells provides a robust and well-characterized expression system.
-
Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. This step pellets the cell membranes containing the receptors.
-
The supernatant is discarded, and the membrane pellet is resuspended in fresh assay buffer.
-
-
Radioligand Binding Assay:
-
The assay is performed in a total volume of 100 µL in 96-well plates.
-
Each well contains:
-
50 µL of the membrane suspension.
-
25 µL of the radioligand, [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]I-AB-MECA), at a final concentration of approximately 0.5 nM. This radioligand is a high-affinity A3AR agonist.
-
25 µL of either assay buffer (for total binding), 10 µM of a saturating concentration of a known A3AR agonist like NECA (for non-specific binding), or varying concentrations of Mrs 3777 (for competition binding).
-
-
The plates are incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding at each concentration of Mrs 3777 is plotted against the logarithm of the molar concentration of Mrs 3777 to generate a competition curve.
-
The IC50 value is determined from the curve using non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity Profile of Mrs 3777
A critical attribute of a high-quality pharmacological tool is its selectivity for the intended target over other related receptors. Mrs 3777 exhibits a remarkable selectivity profile, a key factor for minimizing off-target effects in experimental systems.
Quantitative Selectivity Assessment
The selectivity of Mrs 3777 is determined by comparing its binding affinity (Ki) for the A3AR with its affinities for the other adenosine receptor subtypes: A1, A2A, and A2B.
| Compound | Target Receptor | Ki (nM) | Selectivity vs. A3AR | Reference |
| Mrs 3777 (Compound 22) | Human Adenosine A1 Receptor | >10,000 | >212-fold | [1] |
| Human Adenosine A2A Receptor | >10,000 | >212-fold | [1] | |
| Human Adenosine A2B Receptor | Not reported, but selectivity is >200-fold | >200-fold | [1] | |
| Human Adenosine A3 Receptor | 47 | - | [1] |
As the data indicates, Mrs 3777 displays over 200-fold selectivity for the A3AR over the A1 and A2A subtypes.[1] This high degree of selectivity is a significant advantage, as it allows for the specific interrogation of A3AR function in complex biological systems.
Experimental Protocols for Determining Selectivity
The selectivity profile is established by performing competitive radioligand binding assays for each of the adenosine receptor subtypes. The core principles of the assay remain the same, with specific adaptations for each receptor.
A1 Adenosine Receptor Binding Assay:
-
Cell Line: CHO cells stably expressing the human A1 adenosine receptor.
-
Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A1AR antagonist.
-
Non-specific Binding Determination: 10 µM of a known A1AR agonist (e.g., R-PIA).
A2A Adenosine Receptor Binding Assay:
-
Cell Line: HEK-293 cells stably expressing the human A2A adenosine receptor.
-
Radioligand: [³H]ZM241385, a selective A2AAR antagonist.
-
Non-specific Binding Determination: 10 µM of a known A2AAR agonist (e.g., CGS 21680).
A2B Adenosine Receptor Binding Assay:
-
Cell Line: CHO cells stably expressing the human A2B adenosine receptor.
-
Radioligand: [³H]DPCPX can be used, though specific A2B radioligands are also available.
-
Non-specific Binding Determination: 100 µM of a known A2B agonist (e.g., NECA).
The data from these assays are analyzed as described for the A3AR to determine the Ki values for Mrs 3777 at each receptor subtype, thereby establishing its selectivity profile.
Synthesis of Mrs 3777 (2-Phenoxy-6-(cyclohexylamino)purine)
The chemical synthesis of Mrs 3777 is a crucial aspect for its availability to the research community. The following is a general synthetic scheme based on the methodology described in the primary literature.
Synthetic Pathway Diagram:
Caption: Synthetic route for Mrs 3777.
General Synthetic Procedure:
-
Step 1: Synthesis of 2-Chloro-6-(cyclohexylamino)purine: 2,6-Dichloropurine is reacted with cyclohexylamine in the presence of a base such as triethylamine in a suitable solvent like n-butanol under reflux conditions. This selectively substitutes the chlorine atom at the 6-position.
-
Step 2: Synthesis of 2-Phenoxy-6-(cyclohexylamino)purine (Mrs 3777): The intermediate, 2-chloro-6-(cyclohexylamino)purine, is then reacted with phenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 100 °C). This results in the substitution of the remaining chlorine atom at the 2-position with a phenoxy group, yielding the final product, Mrs 3777.
Purification is typically achieved through column chromatography. The hemioxalate salt is then prepared by treating the free base with oxalic acid.
Conclusion and Future Directions
This compound stands out as a highly valuable pharmacological tool for the study of A3 adenosine receptor biology. Its potent binding affinity and exceptional selectivity enable researchers to dissect the specific roles of the A3AR in health and disease with a high degree of confidence. The detailed experimental protocols provided in this guide are intended to facilitate the reproducible and accurate characterization of this and similar compounds. Future research will likely focus on leveraging the properties of Mrs 3777 to explore the therapeutic potential of A3AR antagonism in various disease models and to guide the development of next-generation A3AR-targeted therapeutics.
References
-
Perreira, M., Jiang, J. K., Klutz, A. M., Gao, Z. G., Shainberg, A., Lu, C., ... & Jacobson, K. A. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of medicinal chemistry, 48(15), 4910-4918. [Link]
Sources
Methodological & Application
Application Note: A Researcher's Guide to the Preparation of MRS 3777 Hemioxalate for In Vitro Cell-Based Assays
Abstract
This document provides a detailed protocol and technical guidance for the dissolution and handling of MRS 3777 hemioxalate, a potent and selective A3 adenosine receptor antagonist, for use in cell culture experiments. We address critical aspects of solvent selection, stock solution preparation, and final working solution dilution to ensure compound stability, bioavailability, and experimental reproducibility. By explaining the scientific rationale behind each step, this guide aims to equip researchers with the necessary expertise to confidently incorporate this valuable pharmacological tool into their in vitro studies.
Introduction: Understanding this compound
MRS 3777 is a high-affinity antagonist for the A3 adenosine receptor (A3AR), exhibiting a Ki value of 47 nM. Its selectivity is a key feature, with over 200-fold lower affinity for A1, A2A, and A2B adenosine receptor subtypes. This specificity makes MRS 3777 an invaluable tool for investigating the physiological and pathophysiological roles of the A3AR, which is implicated in processes such as inflammation, cancer cell proliferation, and cardioprotection.[1]
Mechanism of Action at a Glance
MRS 3777 functions by competitively binding to the A3 adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine. This action inhibits the receptor's downstream signaling cascade.
Figure 1: Mechanism of action for MRS 3777 as an A3 receptor antagonist.
Chemical & Physical Properties
A precise understanding of the compound's properties is the foundation of a successful protocol.
| Property | Value | Source(s) |
| Chemical Name | 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate | [1] |
| CAS Number | 1186195-57-2 | [1][2][3] |
| Molecular Formula | C₁₇H₁₉N₅O•½C₂H₂O₄ | [4] |
| Molecular Weight | 399.41 g/mol (Hemioxalate Salt) | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (<17.72 mg/mL); also noted as soluble in H₂O. | [1][5] |
| Storage (Solid) | Desiccate at Room Temperature or store at 4°C | [1][3] |
Note: The molecular weight of the free base is 354.39 g/mol . Always use the molecular weight of the salt form provided by the manufacturer (e.g., 399.41 g/mol for the hemioxalate) for accurate molar concentration calculations.
Core Protocol: Preparation of Stock and Working Solutions
This protocol is designed to minimize precipitation and ensure accurate dosing. The primary solvent of choice is Dimethyl Sulfoxide (DMSO) due to its high solvating power for hydrophobic compounds.
Required Materials
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, high-quality conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol: Preparing a 10 mM Stock Solution
The causality behind creating a high-concentration stock in 100% DMSO is to establish a stable, soluble starting point. This minimizes the volume of organic solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
-
Calculation: Determine the mass of this compound needed.
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 399.41 g/mol × 1000 mg/g = 3.99 mg
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 3.99 mg) of the solid compound and place it into a sterile microcentrifuge tube. Expert Tip: Weighing slightly more and adjusting the DMSO volume accordingly is often easier and more accurate than trying to weigh an exact small mass.
-
Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store tightly sealed at -20°C or -80°C for long-term stability. This prevents repeated freeze-thaw cycles which can degrade the compound.
Step-by-Step Protocol: Preparing Final Working Solutions
The key to preventing precipitation when diluting the DMSO stock into aqueous media is to perform serial dilutions and ensure rapid mixing. Never add a small volume of concentrated stock directly into a large volume of media.
Example: Preparing a 10 µM final concentration in 10 mL of cell culture medium.
-
Intermediate Dilution (Self-Validating Step): First, create an intermediate dilution in pre-warmed (37°C) complete cell culture medium.
-
Thaw one aliquot of the 10 mM stock solution.
-
Pipette 998 µL of pre-warmed medium into a sterile tube.
-
Add 2 µL of the 10 mM stock solution to the medium. Crucially, dispense the DMSO stock directly into the liquid and immediately vortex or pipette mix vigorously. This creates a 20 µM intermediate solution. This step validates solubility at a higher-than-final concentration in the aqueous environment.
-
-
Final Dilution:
-
Add 5 mL of the 20 µM intermediate solution to 5 mL of pre-warmed medium to achieve the final 10 µM concentration in 10 mL. Mix gently by inverting the tube.
-
-
Final DMSO Concentration Check:
Critical Considerations for Experimental Success
The Importance of Vehicle Controls
Trustworthiness Mandate: Every experiment using MRS 3777 must include a "vehicle control." This control consists of cells treated with the same final concentration of DMSO in the culture medium as the experimental group, but without the compound. This is the only way to definitively attribute observed cellular effects to the compound itself rather than the solvent.[8] Studies have shown that even low concentrations of DMSO can have biological effects on certain cell types.[8][9]
Solvent Cytotoxicity
While DMSO is a widely used and effective solvent, it is not inert.
-
General Guideline: Aim to keep the final concentration of DMSO in your cell culture below 0.5%. For sensitive cell lines or long-term incubation assays, a concentration of ≤0.1% is highly recommended.[7][9]
-
Cell Line Specificity: The tolerance to DMSO can vary significantly between cell lines.[8][10] It is a best practice to perform a preliminary toxicity assay to determine the maximum tolerated DMSO concentration for your specific cell model before beginning large-scale experiments.
Solution Stability and Handling
-
Aqueous Instability: Like many compounds, MRS 3777 may have limited stability in aqueous culture media over extended periods.[11][12] Always prepare fresh working dilutions from the frozen DMSO stock on the day of the experiment.
-
Avoid Freeze-Thaw: Aliquoting the stock solution is critical to maintaining its integrity. Repeatedly freezing and thawing the main stock can lead to degradation and moisture accumulation.
Experimental Workflow and Troubleshooting
The following workflow diagram summarizes the entire process from compound to treated cells.
Figure 2: Recommended workflow for preparing MRS 3777 for cell culture.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in media | 1. Compound concentration exceeds its aqueous solubility. 2. Improper dilution technique (e.g., adding stock directly to large volume). 3. Media was cold during dilution. | 1. Lower the final working concentration. 2. Always use a serial or intermediate dilution step with vigorous mixing. 3. Ensure media is pre-warmed to 37°C. |
| High cell death in all groups (including vehicle) | 1. Final DMSO concentration is too high for the cell line. 2. Contamination of solvent or media. | 1. Reduce the final DMSO concentration (aim for ≤0.1%). Perform a DMSO toxicity curve. 2. Use fresh, sterile, cell-culture grade DMSO and media. |
| Inconsistent or no biological effect | 1. Inaccurate stock concentration. 2. Compound degradation. 3. The A3AR is not expressed or functional in the chosen cell model. | 1. Re-check calculations and ensure balance/pipettes are calibrated. 2. Prepare fresh stock from solid. Avoid repeated freeze-thaw cycles. 3. Verify A3AR expression via RT-qPCR or Western Blot. |
References
-
MRS-3777 hemioxalate | Adenosine Receptor Antagonist. MedChemExpress. [Link]
-
Bordet, R., et al. (2019). Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement. Revue Neurologique. [Link]
-
Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay? ResearchGate. [Link]
-
Krabseth, H. M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. [Link]
-
Mode of action of new multiple sclerosis drug discovered. Max-Planck-Gesellschaft. [Link]
-
Rinas, U., et al. (2017). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. [Link]
-
Gold, R., et al. (2014). Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis. Journal of Neurological Sciences. [Link]
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]
-
Linker, R. A., & Haghikia, A. (2013). Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects. Journal of Neurology. [Link]
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Costello, K., et al. (2019). Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis. Cells. [Link]
-
Sun, T., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ. [Link]
Sources
- 1. This compound CAS#: 1186195-57-2 [amp.chemicalbook.com]
- 2. 1186195-57-2|this compound|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The P2Y13 Receptor as a Key Neuromodulatory Target
An Application Guide to P2Y13 Receptor Agonism in Neuroscience
The purinergic signaling system, a ubiquitous and evolutionarily conserved network, plays a critical role in the pathophysiology of the central nervous system (CNS). Within this system, the P2Y13 receptor, an ADP-sensitive G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention and research.[1][2] While the initial query concerned "Mrs 3777 hemioxalate," available literature identifies this specific compound as an antagonist of the Adenosine A3 receptor.[3] However, the "MRS" nomenclature is overwhelmingly associated with ligands for purinergic receptors developed at the National Institutes of Health. Given the profound and expanding role of the P2Y13 receptor in core neuroscience areas of interest, this guide will focus on the application of selective P2Y13 receptor agonists as powerful tools for research.
P2Y13 receptors are predominantly expressed on microglia—the resident immune cells of the CNS—and are also found on oligodendrocyte precursor cells (OPCs) and myelinating oligodendrocytes.[4] This unique expression pattern positions P2Y13 as a crucial node for regulating neuroinflammation, immune surveillance, and the processes of myelination and remyelination. This application note provides a comprehensive overview of the P2Y13 signaling pathway, its key applications in neuroscience, and detailed protocols for its investigation.
Mechanism of Action: P2Y13 Receptor Signaling Cascades
The P2Y13 receptor is canonically coupled to the Gi alpha subunit of heterotrimeric G proteins.[5] Upon activation by an agonist, such as its endogenous ligand ADP, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[4][6]
However, the receptor's signaling capabilities are versatile.[1] Beyond the canonical Gi pathway, P2Y13 can also couple to Gs or Gq proteins and trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt axes.[1][5] This signaling diversity allows P2Y13 to orchestrate a wide range of cellular responses, from morphological changes to the modulation of gene expression.
Caption: P2Y13 receptor signaling pathways.
Key Applications in Neuroscience Research
A. Modulation of Microglial Function and Neuroinflammation
As the second most abundant neurotransmitter receptor in microglia, P2Y13 is central to their function.[4] Activation or inhibition of this receptor provides a direct method to study and modulate microglial behavior.
-
Microglial Surveillance and Morphology: Studies using P2Y13 knockout mice have shown that the receptor is essential for maintaining the highly ramified, surveying morphology of resting microglia.[4] P2Y13 agonists can be used to investigate the molecular mechanisms, such as cytoskeletal remodeling, that govern these morphological transformations.[7]
-
Neuroinflammatory Response: P2Y13 signaling is implicated in the inflammatory cascade. For instance, P2Y13 knockout mice exhibit a fivefold increase in baseline interleukin-1β (IL-1β) release, suggesting the receptor plays a role in tonic immune suppression.[4] In models of chronic pain, P2Y13 activation in microglia contributes to central sensitization through the p38 MAPK signaling pathway.[7] Researchers can use P2Y13 agonists to probe the switch between pro- and anti-inflammatory microglial phenotypes.
B. Investigation of Myelination and Remyelination
The expression of P2Y13 on both OPCs and the mature oligodendrocytes that produce myelin makes it a compelling target in the context of demyelinating diseases like multiple sclerosis.[4][8]
-
OPC Differentiation: A primary goal of remyelination therapy is to promote the differentiation of resident OPCs into mature, myelinating oligodendrocytes.[9] P2Y13 agonists can be used in vitro to screen for effects on OPC differentiation, maturation, and survival.
-
Myelin Production: By activating P2Y13, researchers can investigate downstream signaling events (e.g., via Akt or MAPK pathways) that may promote the synthesis of myelin basic protein (MBP) and other components essential for forming a new myelin sheath.
Experimental Protocols and Methodologies
A. Preparation and Handling of P2Y13 Agonists
Causality: Proper solubilization and storage are critical to ensure compound stability and experimental reproducibility. The hemioxalate salt form may require specific pH conditions for optimal solubility.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Based on the manufacturer's datasheet, reconstitute the compound in a suitable sterile solvent (e.g., DMSO for a stock solution, or aqueous buffer like PBS for direct use). For a 10 mM stock in DMSO, add the appropriate volume of solvent to the vial.
-
Vortex gently and/or sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution for any particulates.
-
-
Aliquoting and Storage:
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed, sterile cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
B. In Vitro Protocol: Assessing P2Y13-Mediated Microglial Activation
This protocol outlines a method to determine how a P2Y13 agonist affects microglial inflammatory status and morphology.
Caption: In vitro experimental workflow for microglial activation.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
P2Y13 agonist stock solution
-
Vehicle (e.g., DMSO)
-
Lipopolysaccharide (LPS) as a positive control for activation
-
Reagents for analysis (ELISA kits, antibodies for Western blot and ICC, cell lysis buffers, fixatives)
Procedure:
-
Cell Plating: Seed cells in appropriate culture plates (e.g., 24-well plate for ICC/ELISA, 6-well plate for Western blot) at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Replace the old medium with fresh medium containing the P2Y13 agonist at various concentrations (e.g., 10 nM to 10 µM). Include a vehicle-only control and a positive control (e.g., 100 ng/mL LPS).
-
Incubation: Incubate cells for a predetermined time (e.g., 24 hours for cytokine release, or shorter time points like 15-60 minutes for signaling pathway phosphorylation).
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant, centrifuge to remove debris, and quantify IL-1β and TNF-α levels using commercial ELISA kits.
-
Protein Analysis: Wash cells with cold PBS and lyse them. Determine protein concentration and analyze lysates via Western blot for changes in phosphorylated p38 MAPK, total p38, and Iba1.
-
Morphological Analysis: Fix cells with 4% paraformaldehyde, permeabilize, and stain with an antibody against Iba1 to visualize cell morphology. Quantify changes in cell body size and process length using imaging software.
-
Data Summary and Interpretation
Experimental design should be guided by established potency values. A meta-analysis of P2Y13 agonists reveals that potency can vary significantly based on the experimental system.[2][10]
| Parameter | Value Range | Experimental Context | Rationale & Insight |
| EC50 (Signaling) | 7 - 40 nM | Heterologous expression systems (e.g., HEK cells) measuring direct signaling events like cAMP inhibition.[10] | These systems isolate the receptor and provide a direct measure of its intrinsic sensitivity. Useful for initial compound characterization. |
| EC50 (Functional) | 0.3 - 10 µM | Endogenous expression systems (e.g., primary cells) measuring functional outcomes like protein phosphorylation or cell proliferation.[10] | Functional responses require amplification of the initial signal and are more representative of the physiological context. Higher concentrations are often needed. |
| Species Difference | Human > Rodent | ADP-like agonists appear more potent at human P2Y13 receptors compared to rodent counterparts in signaling assays.[10] | This is a critical consideration when translating findings from mouse models to human systems. |
Trustworthiness and Self-Validating Systems
To ensure the observed effects are specifically mediated by the P2Y13 receptor, every protocol must incorporate a self-validating framework.
-
Pharmacological Inhibition: Co-treat with a selective P2Y13 antagonist. A specific effect should be blocked or significantly attenuated by the antagonist. Expert note: Caution is advised, as some widely used antagonists like MRS2211 have demonstrated off-target effects in P2Y13 knockout models.[4] Always validate antagonists in your system.
-
Genetic Knockdown: For cell lines, use siRNA or shRNA to knock down P2Y13 expression. A P2Y13-dependent effect will be absent in the knockdown cells compared to a scrambled control.
-
Proper Controls: Always include a vehicle control to account for solvent effects and a positive control (e.g., LPS for microglia, a known differentiating agent for OPCs) to ensure the assay is working as expected.
References
-
delicado, E. G., & Miras-Portugal, M. T. (2017). An Update on P2Y13 Receptor Signalling and Function. Purinergic Signalling. Available at: [Link]
-
ResearchGate. (n.d.). An Update on P2Y13 Receptor Signalling and Function | Request PDF. Available at: [Link]
-
American Physiological Society Journals. (n.d.). P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. Available at: [Link]
-
Patsnap Synapse. (2024). What are P2Y13 receptor agonists and how do they work?. Available at: [Link]
-
Madry, C., et al. (2019). P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. Glia. Available at: [Link]
-
Zaynitdinova, M. I., et al. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Available at: [Link]
-
Olah, E., & Karoly, G. (n.d.). An Update on P2Y13 Receptor Signalling and Function. SpringerLink. Available at: [Link]
-
Sidor, M. M., et al. (2020). Chronic hM3Dq signaling in microglia ameliorates neuroinflammation in male mice. Brain, Behavior, and Immunity. Available at: [Link]
-
Fan, H., et al. (2020). MsrA Suppresses Inflammatory Activation of Microglia and Oxidative Stress to Prevent Demyelination via Inhibition of the NOX2-MAPKs/NF-κB Signaling Pathway. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Lubetzki, C., & Stankoff, B. (2014). Remyelinating Pharmacotherapies in Multiple Sclerosis. Current Opinion in Neurology. Available at: [Link]
-
Gallego, D., et al. (2008). P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon. British Journal of Pharmacology. Available at: [Link]
-
Hartley, M. D., et al. (2014). Remyelination and Multiple Sclerosis: Therapeutic Approaches and Challenges. Current Neurology and Neuroscience Reports. Available at: [Link]
-
Rocha-Viggiano, A., et al. (2021). Microglial Activation in Metal Neurotoxicity: Impact in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Kremer, D., et al. (2017). Remyelinating Pharmacotherapies in Multiple Sclerosis. Current Neurology and Neuroscience Reports. Available at: [Link]
-
Sharma, A., & Varghese, M. (2024). Balancing Microglial Density and Activation in Central Nervous System Development and Disease. Cells. Available at: [Link]
-
Chhatriwala, M., et al. (2004). Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Zhang, Y., et al. (2023). The P2Y13 receptor-mediated microglial morphological transformation through the p38MAPK signaling pathway contributes to central sensitization in a murine model of chronic migraine. The Journal of Headache and Pain. Available at: [Link]
Sources
- 1. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. The P2Y13 receptor-mediated microglial morphological transformation through the p38MAPK signaling pathway contributes to central sensitization in a murine model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Remyelinating Pharmacotherapies in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
MRS 3777 Hemioxalate: A Potent and Selective A3 Adenosine Receptor Antagonist for Preclinical Research
Application Note & Comprehensive Protocols
Authored by: Your Senior Application Scientist
Introduction
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a spectrum of pathologies including inflammatory diseases, cancer, and cardiovascular disorders.[1][2][3] The development of selective ligands for this receptor is paramount for elucidating its physiological and pathophysiological roles. MRS 3777 hemioxalate is a potent and highly selective antagonist of the human A3 adenosine receptor, making it an invaluable tool for in vitro and in vivo studies.[4] This document provides a comprehensive guide to the use of this compound, including its biological and chemical properties, and detailed protocols for its application in key experimental paradigms.
MRS 3777 was identified from a series of 2-substituted adenine derivatives and demonstrates a high affinity for the A3 receptor with a Ki value of approximately 47 nM.[1][4] Notably, it exhibits over 200-fold selectivity for the A3 receptor over other adenosine receptor subtypes (A1, A2A, and A2B), a critical feature for minimizing off-target effects in experimental systems.[1]
A3 Adenosine Receptor Signaling
The A3 adenosine receptor primarily couples to inhibitory G proteins (Gi), and in some cellular contexts, to Gq proteins.[5] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6] This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA). The coupling to Gq can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5] The specific signaling cascade activated can be cell-type dependent, contributing to the diverse physiological roles of the A3 receptor.[7]
Caption: A3 Adenosine Receptor Signaling Pathways.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate | [8] |
| Molecular Formula | C17H19N5O·0.5(C2H2O4) | [9] |
| Molecular Weight | 354.39 g/mol | [9] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to off-white solid | [10] |
| Solubility | DMSO: ~100 mg/mL (with sonication and pH adjustment to ~3 with HCl); Water: < 0.1 mg/mL (insoluble) | [11][12] |
| Storage | Desiccate at room temperature. For long-term storage of stock solutions, aliquot and store at -20°C or -80°C. | [11] |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common experimental assays. It is recommended to optimize these protocols for specific cell lines or experimental conditions.
Protocol 1: Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of MRS 3777 at the human A3 adenosine receptor.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).
-
This compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
GF/B glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of MRS 3777 in Binding Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute the [¹²⁵I]I-AB-MECA in Binding Buffer to a final concentration of approximately 0.1 nM.[13]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted MRS 3777 solutions to the appropriate wells.
-
For total binding wells, add 50 µL of Binding Buffer.
-
For non-specific binding wells, add 50 µL of 10 µM NECA.
-
Add 50 µL of the diluted [¹²⁵I]I-AB-MECA to all wells.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the MRS 3777 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay
This protocol outlines a method to assess the antagonist activity of MRS 3777 by measuring its ability to block agonist-induced inhibition of cAMP production in cells expressing the A3 adenosine receptor.[14]
Materials:
-
A cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound.
-
Forskolin.
-
Adenosine deaminase.
-
Phosphodiesterase inhibitor (e.g., rolipram).[13]
-
Cell culture medium.
-
cAMP assay kit (e.g., a competitive immunoassay or a luciferase-based biosensor).[15][16][17]
Procedure:
-
Cell Culture:
-
Plate the A3R-expressing cells in a 96-well plate and grow to confluency.
-
-
Assay Preparation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with adenosine deaminase (e.g., 3 units/mL) and a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for 30 minutes at 37°C.[13]
-
-
Antagonist Treatment:
-
Add varying concentrations of this compound to the wells and incubate for 20 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of Cl-IB-MECA).
-
Immediately add forskolin to stimulate adenylyl cyclase and incubate for an additional 15 minutes at 37°C.[13]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the MRS 3777 concentration.
-
Determine the IC50 value, which represents the concentration of MRS 3777 that inhibits 50% of the agonist-induced effect on cAMP levels.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple fixed concentrations of MRS 3777.
-
Protocol 3: In Vivo Administration
This section provides guidance on the formulation and administration of this compound for in vivo studies in rodents. Specific doses and administration routes should be determined based on the experimental model and objectives.
Vehicle Formulation: Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. A common approach for poorly soluble compounds is to use a co-solvent system. The following is a suggested vehicle formulation for intraperitoneal (i.p.) or oral (p.o.) administration:[11][12]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation of Dosing Solution (Example for a 2.5 mg/mL suspension): [11][12]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline and vortex or sonicate to create a uniform suspension.
-
This formulation should be prepared fresh on the day of use.
Administration:
-
The choice of administration route (e.g., intraperitoneal, oral, intravenous) will depend on the experimental design.[18]
-
Dosing volumes should be appropriate for the size of the animal (e.g., for mice, i.p. injections are typically 10 µL/g body weight).[19]
-
It is crucial to include a vehicle-treated control group in all in vivo experiments to account for any effects of the vehicle itself.[20]
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of A3 adenosine receptor function. Its high affinity and selectivity make it suitable for a wide range of in vitro and in vivo applications. The protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any experimental reagent, appropriate validation and optimization are essential for obtaining reliable and reproducible results.
References
-
Moro, S., Gao, Z. G., Jacobson, K. A., & Spalluto, G. (2006). Progress in the pursuit of therapeutic adenosine receptor antagonists. Medicinal research reviews, 26(2), 131–159. [Link]
-
Perreira, M., Jiang, J. L., Klutz, A. M., Gao, Z. G., & Jacobson, K. A. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of medicinal chemistry, 48(15), 4910–4918. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247–264. [Link]
-
Jacobson, K. A. (2009). Introduction to adenosine receptors as therapeutic targets. In Adenosine Receptors (pp. 1-24). Humana Press. [Link]
-
ResearchGate. (n.d.). Jacobson KA, Gao ZG.. Adenosine receptors as therapeutic targets. Nat Rev Drug Discov 5: 247-264. Retrieved from [Link]
-
Bar-Ilan University. (n.d.). "Reversine" and its 2-substituted adenine derivatives as potent and selective A>3> adenosine receptor antagonists. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Adenosine and its receptors as therapeutic targets: An overview. Retrieved from [Link]
-
Chen, J. F. (2014). Adenosine receptors as drug targets—what are the challenges?. Nature reviews Drug discovery, 13(4), 265-286. [Link]
-
R Discovery. (n.d.). Progress in the Pursuit of Therapeutic Adenosine Receptor Antagonists. Retrieved from [Link]
-
Unipd. (n.d.). Progress in the pursuit of therapeutic adenosine receptor antagonists. Retrieved from [Link]
-
Perreira, M., Jiang, J. L., Klutz, A. M., Gao, Z. G., & Jacobson, K. A. (2005). 'Reversine' and its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. Journal of medicinal chemistry, 48(15), 4910–4918. [Link]
-
MedChemExpress. (n.d.). MRS-3777 hemioxalate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design and in vivo activity of A3 adenosine receptor agonist prodrugs. PubMed Central. [Link]
-
Gad, S. C. (2007). Gad Vehicles Database. Gad Consulting Services. [Link]
-
Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 25(6), 499-521. [Link]
-
BioWorld. (2005). Novel adenosine A3 receptor antagonists reported. Retrieved from [Link]
-
Buccioni, M., Marucci, G., Dal Ben, D., Giacobbe, D., Lambertucci, C., Martin, G., ... & Volpini, R. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 7(4), 463-468. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
Gao, Z. G., Duong, H. T., & Jacobson, K. A. (2021). Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists. Biochemical pharmacology, 192, 114704. [Link]
-
Penz, F. G., Ho, J. D., & Le-Ho, K. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of pharmacological and toxicological methods, 83, 1-9. [Link]
-
ResearchGate. (2020). Design and in vivo activity of A3 adenosine receptor agonist prodrugs. Retrieved from [Link]
-
Duarte, D., Vale, N., & Moreira, R. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutics & Drug Delivery Research, 7(1). [Link]
-
Barani, L., Dal Ben, D., Lambertucci, C., Marucci, G., Spalluto, G., & Volpini, R. (2018). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 23(10), 2663. [Link]
-
Jacobson, K. A. (1998). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in pharmacological sciences, 19(5), 184-191. [Link]
-
Borea, P. A., Varani, K., Vincenzi, F., Baraldi, P. G., Tabrizi, M. A., Merighi, S., & Gessi, S. (2014). The A3 adenosine receptor: history and perspectives. Pharmacological reviews, 66(4), 74-102. [Link]
-
Tosh, D. K., Paoletta, S., & Jacobson, K. A. (2021). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS medicinal chemistry letters, 12(10), 1618–1624. [Link]
-
ResearchGate. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]
-
Buccioni, M., Marucci, G., Dal Ben, D., Giacobbe, D., Lambertucci, C., Martin, G., ... & Volpini, R. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 7(4), 463-468. [Link]
-
MDPI. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
Unity Asset Store. (n.d.). The Best Assets for Game Making. Retrieved from [Link]
Sources
- 1. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Progress in the pursuit of therapeutic adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 1186195-57-2 [amp.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MRS-3777 hemioxalate | Adenosine Receptor Antagonist | MCE [medchemexpress.cn]
- 13. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ‘Reversine’ and its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 20. researchgate.net [researchgate.net]
Application Notes for In Vitro Profiling of Purinergic Receptor Modulators
A Senior Application Scientist's Guide to Key In Vitro Assays for P2Y1 and A3 Adenosine Receptor Antagonists
Introduction: Navigating the Landscape of Purinergic Receptor Drug Discovery
In the field of purinergic signaling, precision in selecting and profiling candidate molecules is paramount. This guide provides detailed protocols and scientific rationale for two essential in vitro assays: calcium mobilization and platelet aggregation. These assays are fundamental for characterizing antagonists of Gq-coupled purinergic receptors, such as the P2Y1 receptor.
It is crucial to note a point of clarification regarding the compound "MRS 3777 hemioxalate." This molecule is a high-affinity antagonist of the adenosine A3 receptor, with a Ki value of 47 nM, and displays over 200-fold selectivity against A1, A2A, and A2B receptors. While often involved in related signaling pathways, its primary target is not the P2Y1 receptor. The protocols detailed below are designed for the functional assessment of P2Y1 receptor antagonists, a common area of investigation in thrombosis and other physiological processes.
Assay 1: Characterization of P2Y1 Receptor Antagonism using a Fluorescent Calcium Mobilization Assay
Scientific Rationale
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq signaling pathway[1][2]. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2]. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm[3][4]. This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes, providing a direct measure of receptor activation[4][5].
This assay allows for the quantification of a test compound's ability to inhibit the ADP-induced calcium flux, thereby determining its antagonistic potency (e.g., IC50 value).
Signaling Pathway Diagram
Caption: Workflow for the platelet aggregation assay using light transmission aggregometry.
Experimental Protocol
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP (agonist).
-
A known selective P2Y1 antagonist (e.g., MRS2500) as a positive control.[6][7]
-
Test compound.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Measurement:
-
Pipette PRP into an aggregometer cuvette with a stir bar.
-
Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C.
-
Place the cuvette in the aggregometer and start recording.
-
After establishing a stable baseline, add ADP to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
Data Analysis
-
Quantify Aggregation: The primary endpoint is the maximum percentage of aggregation achieved within a set time frame.
-
Calculate Inhibition: Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Typical Value |
| Sample | Human Platelet-Rich Plasma (PRP) | N/A |
| Agonist | ADP | 2-10 µM |
| Control Antagonist | MRS2500 | IC50 ~0.5-5 nM [7] |
| Instrumentation | Light Transmission Aggregometer | N/A |
| Readout | Change in Light Transmittance (%) | Maximum aggregation (%) |
Conclusion
The in vitro assays described herein provide a robust framework for the characterization of P2Y1 receptor antagonists. The calcium mobilization assay offers a high-throughput method for determining compound potency in a recombinant cell system, while the platelet aggregation assay provides crucial functional data in a primary human cell system. By employing these methods, researchers can effectively profile and advance promising candidates in purinergic receptor-targeted drug discovery programs.
References
- Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts.European Journal of Pharmacology.
- P2Y Purinergic Receptor Signaling P
- Mechanism of platelet P2-receptor desensitisation. Signalling by P2Y1...
- What are P2Y1 agonists and how do they work?
- P2Y receptor - Wikipedia.Wikipedia.
- Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood.PubMed.
- MRS-3777 hemioxalate | Adenosine Receptor Antagonist.MedChemExpress.
- Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor.PMC.
- MRS 3777 HEMIOXAL
- This compound | CAS 1186195-57-2.Tocris Bioscience.
- P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Pl
- Effects of P2Y(1) receptor antagonism on the reactivity of platelets from patients with stable coronary artery disease using aspirin and clopidogrel.PubMed.
- Effect of P2Y1 receptor-selective antagonists on 10 M ADP-induced...
- MRS 3777 hemioxal
- Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.Agilent.
- Ca2+ Mobilization Assay.
- Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activ
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- Pharmacological characterization of P2Y receptor subtypes – an upd
- P2Y1 receptors mediate inhibitory neuromuscular transmission in the r
- P2Y Receptor Antagonists Products.R&D Systems.
- P2Y1 Receptor Inhibitor, Agonist, Antagonist, Gene.MedChemExpress.
- 255910 this compound CAS: 1186195-57-2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. agilent.com [agilent.com]
- 6. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Mrs 3777 Hemioxalate to Selectively Block Adenosine A3 Receptor Activity
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the use of Mrs 3777 hemioxalate, a potent and selective antagonist of the adenosine A3 receptor (A3R). These application notes are designed to provide both the theoretical framework and practical steps necessary to effectively utilize this compound in a variety of experimental settings.
Introduction: The Adenosine A3 Receptor and the Utility of this compound
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathophysiological processes.[1][2] Expressed in various tissues including the heart, lungs, immune cells, and brain, the A3R is implicated in inflammation, cancer, cardiovascular diseases, and neuropathic pain.[1][3] Its activation by the endogenous ligand adenosine typically leads to the coupling of inhibitory G proteins (Gi), which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The A3R can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[5]
Given its involvement in numerous disease states, the A3R is a significant therapeutic target.[1][6] The development of selective antagonists is critical for dissecting its specific roles and for the potential treatment of various disorders.
This compound has emerged as a valuable research tool due to its high affinity and selectivity for the human adenosine A3 receptor. It exhibits a Ki value of 47 nM and displays over 200-fold selectivity against other adenosine receptor subtypes (A1, A2A, and A2B), making it an ideal pharmacological probe for investigating A3R function.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate | Tocris Bioscience |
| Molecular Formula | C17H19N5O.½C2H2O4 | MedChemExpress[7] |
| Molecular Weight | 399.40 g/mol | MedChemExpress[7] |
| CAS Number | 1186195-57-2 | MedChemExpress[7] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
Core Experimental Workflows: From Benchtop to In Vivo
The following sections provide detailed protocols for the preparation and application of this compound in key experimental assays. The causality behind experimental choices is explained to ensure robust and reproducible results.
Preparation of Stock Solutions and In Vivo Formulations
Accurate preparation of this compound solutions is the first critical step for any experiment.
Stock Solution Preparation (for in vitro use):
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.99 mg of this compound in 1 mL of DMSO.
-
Aid dissolution by gentle vortexing or sonication if necessary.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stored properly, the stock solution is stable for several months.[7]
In Vivo Formulation (Suspension for Oral or Intraperitoneal Injection):
A common formulation for in vivo studies involves creating a suspension. The following protocol yields a 2.5 mg/mL suspension:[7]
-
Required Reagents:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid in creating a uniform suspension.[7]
-
-
Administration: This suspension can be used for oral gavage or intraperitoneal injection. It is recommended to prepare this formulation fresh on the day of the experiment.
Figure 1: Workflow for the preparation of this compound solutions.
In Vitro Characterization of this compound
A series of in vitro assays are essential to confirm the antagonistic activity and selectivity of this compound in your specific experimental system.
Protocol 1: Radioligand Binding Assay
This assay directly measures the affinity of this compound for the adenosine A3 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine A3 receptor (e.g., from transfected HEK293 or CHO cells).
-
Radioligand: [³H]-PSB-11 or another suitable A3R antagonist radioligand.
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a known A3R antagonist (e.g., 10 µM MRS1220).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Reaction Mixture: To each well, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of cell membrane preparation (protein concentration to be optimized, typically 20-50 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of Mrs 3777 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
This functional assay assesses the ability of this compound to antagonize the agonist-induced inhibition of cAMP production, a hallmark of Gi-coupled receptor activation.
Materials:
-
Cells expressing the human adenosine A3 receptor (e.g., CHO-K1 or HEK293 cells).
-
A3R agonist (e.g., IB-MECA or Cl-IB-MECA).
-
This compound stock solution.
-
Forskolin (to stimulate adenylyl cyclase).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in the appropriate microplate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.
-
Agonist Stimulation: Add the A3R agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to the wells.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis and Schild Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different fixed concentrations of this compound.
-
Perform a Schild analysis to determine the nature of the antagonism and the affinity of Mrs 3777.[8][9][10]
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) versus the log of the molar concentration of Mrs 3777.
-
A linear regression of this plot should yield a slope not significantly different from 1 for a competitive antagonist.[10]
-
The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response. The pA2 is a measure of the antagonist's affinity.[10]
-
Sources
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The A3 adenosine receptor: an enigmatic player in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing MRS 3777 Hemioxalate Concentration for In Vitro Experiments
Welcome to the technical support center for MRS 3777 hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the concentration of this compound in your in vitro experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the successful application of this potent and selective adenosine A3 receptor antagonist.
Understanding this compound
This compound is a high-affinity, selective antagonist for the adenosine A3 receptor (A3AR), with a binding affinity (Ki) of 47 nM. It exhibits over 200-fold selectivity for the A3AR over A1, A2A, and A2B receptors, making it a precise tool for investigating the role of the A3AR in various physiological and pathological processes. The A3AR, a G protein-coupled receptor (GPCR), is implicated in a range of cellular functions and is often overexpressed in tumor cells compared to normal tissues, making it a compelling target for therapeutic research.
Visualizing the Mechanism of Action
To effectively use an antagonist, it is crucial to understand the signaling pathway it modulates. This compound blocks the A3 adenosine receptor, which is primarily coupled to Gi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Adenosine A3 Receptor Signaling Pathway and the Action of MRS 3777.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: I am not observing any effect of this compound in my cell-based assay. What could be the reason?
Answer:
There are several potential reasons for a lack of observed effect. Let's break them down systematically:
-
Suboptimal Concentration: The most common issue is a suboptimal concentration of the antagonist. While the Ki of this compound is 47 nM, the optimal concentration for a cell-based assay will likely be higher and is highly dependent on the cell type, receptor expression level, and assay conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. A good starting point for a dose-response curve would be to test a range from 10 nM to 10 µM.
-
Low Receptor Expression: The cell line you are using may not express the adenosine A3 receptor at a high enough level to elicit a measurable response. It is advisable to confirm A3AR expression in your chosen cell line using techniques like RT-PCR, Western blot, or flow cytometry.
-
Agonist Concentration: In an antagonist assay, the concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist. Conversely, if the agonist concentration is too low, the signal window may be too small to detect a significant effect of the antagonist. It is recommended to use an agonist concentration that produces 80% of the maximal response (EC80).
-
Compound Solubility and Stability: Ensure that your this compound stock solution is properly prepared and stored. It is soluble in DMSO.[1] Prepare fresh dilutions in your culture medium for each experiment to avoid degradation. Stock solutions should be stored at -20°C or -80°C for long-term stability.[2]
-
Incorrect Assay Setup: Review your assay protocol to ensure that incubation times, reagent concentrations, and detection methods are appropriate for measuring A3AR activity. For example, in a cAMP assay, the inclusion of a phosphodiesterase (PDE) inhibitor is often necessary to prevent the degradation of cAMP and ensure a robust signal.
Question 2: I am observing high variability between my replicate wells. How can I improve the reproducibility of my assay?
Answer:
High variability can obscure real biological effects. Here are some steps to improve reproducibility:
-
Optimize Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Perform a cell seeding optimization experiment to find the density that results in logarithmic growth throughout the duration of your assay.
-
Standardize Cell Culture Conditions: Use cells from the same passage number for your experiments and ensure consistent cell culture conditions (media, supplements, temperature, CO2 levels).
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to your assay plates. Calibrate your pipettes regularly.
-
Edge Effects: The outer wells of a microplate are prone to "edge effects" due to temperature and humidity gradients. To mitigate this, you can fill the outer wells with sterile water or media without cells and use the inner wells for your experimental samples.
-
Mixing: Ensure thorough but gentle mixing of reagents in the wells to ensure a uniform distribution of the compound.
Question 3: I am seeing signs of cytotoxicity at higher concentrations of this compound. How can I differentiate between specific antagonism and non-specific toxicity?
Answer:
This is a critical aspect of in vitro pharmacology. Here's how to approach this:
-
Perform a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) using the same cell line and a range of this compound concentrations. This will allow you to determine the concentration at which the compound induces cell death.
-
Compare IC50 and EC50 Values: Compare the concentration of this compound that causes 50% inhibition in your functional assay (IC50) with the concentration that causes 50% cell death in your cytotoxicity assay (LC50). A significant separation between these two values (ideally, the IC50 should be at least 10-fold lower than the LC50) suggests that the observed effect in your functional assay is due to specific receptor antagonism and not general toxicity.
-
Consider Off-Target Effects: While this compound is highly selective, at very high concentrations, the possibility of off-target effects on other receptors or cellular processes increases. If you suspect off-target effects, you can test the compound in a cell line that does not express the A3AR.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell-based assay?
A1: Based on its Ki of 47 nM, a good starting point for a dose-response experiment would be a range from 10 nM to 10 µM. This broad range will help you identify the optimal concentration for your specific cell line and assay conditions.
Q2: How should I prepare and store this compound?
A2: this compound is a solid that can be dissolved in DMSO to make a stock solution.[1] For long-term storage, it is recommended to keep the solid compound at -20°C, sealed and away from moisture.[2] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q3: Can I use this compound in animal studies?
A3: This guide focuses on in vitro applications. While this compound has been used in in vivo studies, the formulation and dosage will be significantly different. Please consult relevant in vivo literature and protocols for such applications.
Q4: What are some common cell lines that express the adenosine A3 receptor?
A4: The adenosine A3 receptor is overexpressed in various cancer cell lines, including prostate (PC3, LNCaP, DU-145), breast, colon, and melanoma cell lines. It is always recommended to verify the expression level in your specific cell line of interest.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a 96-Well Plate Assay
Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the experiment.
Methodology:
-
Create a serial dilution of your cell suspension to achieve several different cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Seed 100 µL of each cell density into multiple wells of a 96-well plate.
-
Incubate the plate under standard cell culture conditions.
-
At various time points (e.g., 24, 48, and 72 hours), measure cell viability using a suitable assay (e.g., MTT or a live-cell count).
-
Plot the growth curves for each seeding density.
-
Select the seeding density that results in logarithmic growth for the intended duration of your experiment and does not reach confluency by the final time point.
Protocol 2: Dose-Response Curve for this compound in a Cell Viability Assay (e.g., MTT)
Objective: To determine the concentration range at which this compound affects cell viability.
Materials:
-
Cells seeded at the optimal density in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
Workflow:
Caption: Workflow for a dose-response cell viability assay.
Procedure:
-
The day before the experiment, seed your cells in a 96-well plate at the predetermined optimal density.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently mix the plate on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
References
- MOLNOVA. (n.d.). MRS-3777 hemioxalate Datasheet.
- BenchChem. (2025). A Technical Guide to the Effects of A3 Adenosine Receptor (A3AR) Antagonists on Cell Proliferation and Apoptosis. Retrieved from a general search for the product technical guide.
-
Patsnap Synapse. (2024, June 21). What are A3R antagonists and how do they work? Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine A3 receptor. Retrieved from [Link]
- Baraldi, P. G., et al. (2008). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy.
- Fishman, P., et al. (2004). The A3 adenosine receptor is highly expressed in tumor versus normal cells: potential target for tumor growth inhibition. Clinical Cancer Research, 10(13), 4472-4479.
- Gessi, S., et al. (2021). Adenosine A3 receptor antagonists as anti-tumor treatment in human prostate cancer: an in vitro study. FEBS Open Bio, 11(5), 1438-1451.
-
NIH. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
NIH. (n.d.). No unexpected CRISPR-Cas9 off-target activity revealed by trio sequencing of gene-edited mice. Retrieved from [Link]
-
NIH. (n.d.). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Retrieved from [Link]
-
NIH. (n.d.). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Retrieved from [Link]
- Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 962-969.
- Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 12(10), 1618-1624.
Sources
Potential off-target effects of "Mrs 3777 hemioxalate"
Welcome to the technical support resource for Mrs 3777 hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this selective adenosine A3 receptor antagonist. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and accuracy of your experimental outcomes.
Introduction to this compound
This compound is a potent and highly selective antagonist for the adenosine A3 receptor (A3R), a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including inflammation, cardioprotection, and cancer.[1][2] With a high affinity for the A3R (Ki = 47 nM) and over 200-fold selectivity against other adenosine receptor subtypes (A1, A2A, and A2B), it is a valuable tool for investigating A3R signaling.[1] However, as with any pharmacological tool, understanding its potential for unintended interactions is crucial for accurate data interpretation. This guide will explore the theoretical and practical considerations of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound, and what are the primary receptors of concern for off-target effects?
A1: this compound demonstrates high selectivity for the adenosine A3 receptor.[1] However, given the structural similarities among purinergic receptors, there is a theoretical potential for cross-reactivity with other members of this superfamily, particularly at higher concentrations. The two main families of purinergic receptors are the P1 (adenosine) receptors and the P2 (ATP/ADP/UTP/UDP) receptors. While selectivity against P1 subtypes is well-documented, less is known about its interaction with the diverse P2Y and P2X receptor families.[3][4] Therefore, when troubleshooting anomalous results, it is prudent to consider potential interactions with other purinergic receptors expressed in your experimental system.
Q2: My results show a cellular response to this compound even in the absence of an A3R agonist. Is this an off-target effect?
A2: Not necessarily. This phenomenon could be indicative of inverse agonism at a constitutively active receptor.[5][6][7] Some GPCRs, including certain purinergic receptors like the P2Y1 receptor, can exhibit basal or constitutive activity even without an agonist present.[8][9] In such cases, a compound classified as an antagonist may act as an inverse agonist by reducing this basal signaling, leading to an observable cellular response.[5][7] It is crucial to characterize the basal activity of your experimental system to distinguish between inverse agonism at the target receptor and a true off-target effect.
Q3: What are the general strategies to minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects begins with robust experimental design.[10] Key strategies include:
-
Dose-Response Curves: Always perform a dose-response curve to identify the lowest effective concentration of this compound. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.
-
Orthogonal Approaches: Use a structurally unrelated A3R antagonist to confirm that the observed effect is specific to A3R blockade and not a consequence of the chemical structure of Mrs 3777.
-
Genetic Knockdown/Knockout: The most definitive way to confirm on-target effects is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the A3 receptor. If the effect of Mrs 3777 is lost in these cells, it strongly implicates the A3R as the target.
-
Control Cell Lines: Employ cell lines that do not express the A3 receptor but do express potential off-target receptors to test for non-specific effects.
Q4: How should I prepare and store this compound to ensure its stability and activity?
A4: Proper handling and storage are critical for maintaining the compound's integrity. Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[11] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For cellular assays, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that could induce cellular toxicity or artifacts.
Troubleshooting Guides
Scenario 1: Unexpected Calcium Mobilization
Observed Issue: Application of this compound alone causes a change in intracellular calcium levels in your cell line, which is not consistent with the known A3R signaling pathway in your system.
Potential Cause: This could be an off-target effect on another GPCR that couples to Gq/11, leading to phospholipase C (PLC) activation and subsequent calcium release.[12] Several P2Y receptors, such as P2Y1, P2Y2, and P2Y6, are known to signal through this pathway.[13][14]
-
Confirm A3R Expression: Verify the expression of the adenosine A3 receptor in your cell line using RT-qPCR or western blotting.
-
Characterize Purinergic Receptor Profile: Profile the expression of other purinergic receptors, particularly Gq-coupled P2Y receptors, in your experimental system.
-
Use a P2Y Receptor Antagonist: Pre-treat your cells with a broad-spectrum P2 receptor antagonist (e.g., suramin) or a more selective antagonist for the suspected P2Y subtype before adding this compound.[15] If the unexpected calcium signal is diminished, it suggests an off-target effect on a P2Y receptor.
-
Test in an A3R Knockout/Knockdown System: If available, repeat the experiment in cells where the A3R has been genetically removed. If the anomalous calcium response persists, it is definitively an off-target effect.
Workflow Diagram: Investigating Unexpected Calcium Mobilization
Caption: Troubleshooting workflow for unexpected calcium signals.
Scenario 2: Inhibition of a Known Cellular Process Unrelated to A3R
Observed Issue: this compound inhibits a well-characterized cellular process in your experiments (e.g., cell migration induced by a growth factor) that has no documented link to adenosine A3 receptor signaling.
Potential Cause: The compound may be interacting with a kinase, ion channel, or transporter involved in the signaling pathway of the unrelated process.[16] Off-target screening has shown that even highly selective compounds can have unexpected interactions.[16]
-
Literature Review: Conduct a thorough search for any known interactions between purinergic signaling and the pathway you are studying. There may be unappreciated crosstalk.
-
In Vitro Kinase/Enzyme Assay: If a specific kinase or enzyme is suspected, test the effect of this compound directly on its activity in a cell-free in vitro assay. This will determine if there is a direct interaction.
-
Computational Screening: Utilize computational tools or services that predict potential off-target interactions based on the chemical structure of this compound.[17][18][19] These predictions can then be experimentally validated.
-
Use a Structurally Dissimilar A3R Antagonist: As a critical control, repeat the experiment with another selective A3R antagonist that has a different chemical scaffold. If this compound does not produce the same inhibitory effect, it strongly suggests the original observation was an off-target effect specific to the chemical structure of Mrs 3777.
Signaling Pathway Diagram: On-Target vs. Potential Off-Target Effects
Caption: Comparison of on-target A3R signaling and a potential off-target P2Y receptor pathway.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for adenosine receptor subtypes. Data for potential off-target interactions are not currently available but would be the focus of a broader selectivity profiling study.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3R | Reference |
| Adenosine A3 | 47 nM | - | [1] |
| Adenosine A1 | >10,000 nM | >200-fold | [1] |
| Adenosine A2A | >10,000 nM | >200-fold | [1] |
| Adenosine A2B | >10,000 nM | >200-fold | [1] |
Conclusion
This compound is a powerful and selective tool for studying adenosine A3 receptor biology. However, a thorough understanding of potential off-target effects and the principles of GPCR pharmacology, including inverse agonism, is essential for rigorous scientific investigation. By employing careful experimental design, appropriate controls, and a logical troubleshooting approach, researchers can confidently delineate on-target from potential off-target phenomena and generate high-quality, reproducible data.
References
- Ribes, V., et al. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment.
- ResearchGate. (n.d.). P2Y1-R constitutive activity depends on receptor expression level. [Diagram].
- ResearchGate. (n.d.). Suppression of constitutive activity by inverse agonists. [Diagram].
- de Ligt, R. A., et al. (2006). Recent developments in constitutive receptor activity and inverse agonism, and their potential for GPCR drug discovery. Trends in Pharmacological Sciences, 27(2), 92-96.
- Lao, Y., et al. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. The AAPS Journal, 21(5), 84.
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Leiden University. (n.d.). Inverse Agonism and Constitutive Activity. Retrieved from [Link]
- Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778.
- Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Note: Duplicate entry in search results, same source]
- Jacobson, K. A., & Moro, S. (1999). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences, 20(10), 405-411.
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
- Bermudez, M., et al. (2019). Pharmacological Characterisation of Novel Adenosine Receptor A3R Antagonists. bioRxiv.
- Valasani, K. R., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13392.
- Fredholm, B. B., et al. (2011). Adenosine receptors as drug targets — what are the challenges?. Nature Reviews Drug Discovery, 10(4), 247-262.
- Jacobson, K. A., et al. (1997). Pharmacological characterization of novel A3 adenosine receptor-selective antagonists. Neuropharmacology, 36(9), 1157-1165.
- Jacobson, K. A., et al. (2022). New Paradigms in Purinergic Receptor Ligand Discovery. Annual Review of Pharmacology and Toxicology, 62, 189-213.
-
MedChemExpress Japan. (n.d.). MRS-3777 hemioxalate. Retrieved from [Link]
- Woehrle, T., et al. (2018). Therapeutic potential for P2Y2 receptor antagonism. Purinergic Signalling, 14(3), 247-258.
-
Patsnap Synapse. (2024). What are Purinergic P2 receptor antagonists and how do they work?. Retrieved from [Link]
- Ko, H., et al. (2021). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 64(13), 8847-8878.
- Fabre, J. E., et al. (1999). Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice.
-
News-Medical.Net. (2019). An Introduction to P2X and P2Y Receptors. Retrieved from [Link]
Sources
- 1. This compound | CAS 1186195-57-2 | MRS3777 | Tocris Bioscience [tocris.com]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Purinergic P2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in constitutive receptor activity and inverse agonism, and their potential for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse Agonism and Constitutive Activity - Leiden University [universiteitleiden.nl]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Variability in P2Y₁ Receptor Experiments
A Note on Nomenclature: Initial searches for "Mrs 3777 hemioxalate" did not yield a matching compound in scientific literature. This guide is based on the strong likelihood of a typographical error and focuses on MRS2777 , a well-characterized P2Y₁ receptor antagonist, and related compounds. The principles and troubleshooting steps outlined here are broadly applicable to experiments involving P2Y₁ receptor modulators.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot sources of variability in experiments involving P2Y₁ receptor agonists and antagonists.
Section 1: Compound Handling and Preparation
Question: My results with a P2Y₁ modulator are inconsistent from day to day. Could the way I'm handling the compound be the issue?
Answer: Absolutely. The physical and chemical properties of small molecule compounds are a primary source of experimental variability if not handled correctly. Many compounds, including oxalate salts, can be hygroscopic, meaning they readily absorb moisture from the air.[1][2][3]
-
The Problem: When a hygroscopic compound absorbs water, its weight changes. This leads to inaccuracies when preparing stock solutions, as the actual concentration will be lower than calculated. This seemingly small error can significantly shift dose-response curves and alter experimental outcomes.[3] For example, sodium hydroxide pellets can deliquesce (absorb enough water to dissolve) in under an hour in moist air.[2]
-
Troubleshooting & Best Practices:
-
Storage is Critical: Always store hygroscopic compounds in a desiccator or a controlled low-humidity environment.[2][4] Use airtight containers and minimize the time they are open to the atmosphere.[1]
-
Weighing Procedure: Weigh the compound quickly.[1] For highly sensitive experiments, consider weighing the compound in a glove box with a controlled inert atmosphere.[4][5]
-
Stock Solution Preparation: Prepare stock solutions fresh for each experiment whenever possible.[6] If you must store them, use single-use aliquots flash-frozen and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Solubility Confirmation: Before starting an experiment, visually inspect your highest concentration stock solution to ensure complete dissolution. Undissolved compound is a major source of error. If solubility is an issue, you may need to adjust the solvent (e.g., DMSO concentration) or use techniques like sonication, but be consistent across all experiments.
-
| Parameter | Standard Protocol | High-Precision Protocol | Rationale |
| Storage | Tightly sealed vial at recommended temperature. | Vial stored within a desiccator or low-humidity cabinet.[2] | Prevents water absorption, which alters the compound's mass and concentration.[3] |
| Weighing | Weighed quickly on an analytical balance. | Weighed in a controlled humidity glove box.[4] | Minimizes exposure to atmospheric moisture during a critical step.[1] |
| Stock Solution | Prepared fresh and used within the day. | Freshly prepared or stored in single-use aliquots at -80°C.[6] | Avoids compound degradation and concentration changes due to solvent evaporation or adsorption to plastic. |
Section 2: Experimental Design & Controls
Question: I'm seeing a high degree of variability between replicates in my functional assay (e.g., calcium mobilization). How can I tighten my data?
Answer: High variability often points to inconsistencies in the assay setup or unaccounted-for biological factors. A robust experimental design with proper controls is your best defense.
-
The Problem: Cell-based functional assays are complex systems. Minor differences in cell seeding density, agonist concentration, or incubation times can lead to significant scatter in the data.[6] Furthermore, the P2Y₁ receptor is known to exhibit constitutive (agonist-independent) activity, which can contribute to baseline noise if not properly controlled for.[7][8]
-
Troubleshooting & Best Practices:
-
Validate Receptor Expression: First, confirm that your cell model robustly expresses the P2Y₁ receptor at the functional level.[6][9] This can be done with qPCR, Western blot, or by demonstrating a strong, reproducible response to a known selective P2Y₁ agonist like 2-MeSADP.[10][11]
-
Optimize Agonist Concentration: When testing an antagonist, the concentration of the agonist used is critical. A common practice is to use an agonist concentration at or near its EC₈₀ (the concentration that produces 80% of the maximal response). This provides a large signal window to observe inhibition.[6]
-
Implement Comprehensive Controls: Every plate should include a full set of controls to ensure data integrity.
-
Negative Control: Cells treated with vehicle only (e.g., DMSO in buffer) to establish baseline.
-
Positive Control: Cells treated with a saturating concentration of a P2Y₁ agonist to define the maximum response.
-
Assay Interference Control: Test your compound in the absence of cells to check for autofluorescence or other interactions with your detection reagents.[6]
-
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating and check for even distribution across wells. Inconsistent cell numbers will lead to variable results.[6]
-
Caption: Workflow for confirming P2Y₁ expression and function.
Section 3: Understanding the Biology of the P2Y₁ Receptor
Question: I'm using ATP to stimulate my cells, but the results are weak or inconsistent. I thought ATP was an agonist for P2Y₁?
Answer: This is a common and important point of confusion. While ATP can activate the P2Y₁ receptor, it is technically a partial agonist .[12][13] Its primary role in many systems is as a precursor to ADP, the cognate full agonist for P2Y₁.[13]
-
The Mechanism: Cells and serum contain ectonucleotidases, enzymes that rapidly break down ATP to ADP.[14] The response you observe may be due to this newly formed ADP, not the ATP itself. The activity of these enzymes can vary depending on cell type, passage number, and culture conditions, leading to high variability.
-
The P2Y₁ Signaling Pathway: P2Y₁ is a Gq-coupled receptor.[9] Agonist binding activates Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, which is the basis for common functional assays.[15][16]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reviewing the role of P2Y receptors in specific gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
"Mrs 3777 hemioxalate" quality control and purity assessment
Welcome to the technical support resource for MRS 3777 hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting for the quality control (QC) and purity assessment of this potent A3 adenosine receptor antagonist. The following sections are structured in a question-and-answer format to directly address common challenges and ensure the integrity of your experimental results.
Part 1: Initial Receipt and Characterization of this compound
The first step upon receiving any new chemical entity is to verify its identity and baseline purity against the vendor's Certificate of Analysis (CoA). This section addresses the fundamental questions to ask before beginning your experiments.
Q1: I've just received a new batch of this compound. What are the critical first steps for quality verification?
A1: An incoming QC check is crucial for establishing a reliable baseline for your material. Do not assume the vendor's CoA is sufficient without internal verification. A multi-faceted approach ensures both the identity and purity of the compound, preventing costly experimental failures down the line.
Recommended Initial Workflow:
-
Documentation & Visual Inspection: Log the batch number, delivery date, and storage conditions. Visually inspect the material. It should be a white to off-white solid.[1] Note any discoloration or heterogeneity.
-
Solubility Check: Before preparing analytical samples, confirm solubility. This compound is reported to be soluble in DMSO.[1][2] A small-scale test dissolution can prevent wasting larger quantities of material.
-
Identity Confirmation: Use at least two orthogonal methods to confirm the chemical identity.
-
Mass Spectrometry (MS): Provides the molecular weight. This is a rapid and essential identity test.[3]
-
Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups and provides a unique fingerprint of the molecule. According to USP <197>, the IR spectrum is one of the most conclusive pieces of evidence for identity.[3]
-
-
Purity Assessment: Perform an initial purity check, typically with High-Performance Liquid Chromatography (HPLC), to compare against the vendor's specification (typically ≥98%).
Below is a visual representation of a standard incoming QC workflow.
Sources
Validation & Comparative
A Technical Guide to A3 Adenosine Receptor Antagonists: A Comparative Analysis Featuring MRS 3777 Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of MRS 3777 hemioxalate and other prominent A3 adenosine receptor (A3AR) antagonists. Designed for the discerning researcher, this document moves beyond a simple product overview to offer a technical analysis grounded in experimental data, elucidating the nuances of antagonist selection for preclinical and clinical research.
The A3 Adenosine Receptor: A Key Therapeutic Target
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family, is a critical modulator of various physiological and pathophysiological processes.[1] Its expression is often upregulated in inflammatory, cancerous, and fibrotic tissues, making it an attractive target for therapeutic intervention.[1][2][3] A3AR activation primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade influences a range of cellular responses, from inflammation and immune modulation to cell proliferation and apoptosis.
A3 Adenosine Receptor Signaling Pathway
The canonical signaling pathway initiated by A3AR activation involves the inhibition of cAMP production. However, the receptor can also couple to other G proteins, such as Gq, to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Caption: A3AR signaling pathways and the inhibitory action of an antagonist.
Featured Antagonist: this compound
This compound is a selective and high-affinity antagonist for the A3 adenosine receptor. Its utility in preclinical research stems from its ability to potently block A3AR-mediated signaling, thereby enabling the investigation of the receptor's role in various disease models.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate |
| Molecular Formula | C17H19N5O.½C2H2O4 |
| Molecular Weight | 354.39 |
| CAS Number | 1186195-57-2 |
Comparative Analysis of A3AR Antagonists
The selection of an appropriate A3AR antagonist is paramount for the success of experimental studies. Key parameters for consideration include binding affinity (Ki), selectivity for A3AR over other adenosine receptor subtypes (A1, A2A, and A2B), and functional potency. It is important to note that many high-affinity A3AR antagonists exhibit significant species-specific differences in their pharmacological profiles, with many compounds being highly potent at the human receptor but weak or inactive at rodent orthologs.[4][5][6]
Table 1: Comparative Binding Affinities (Ki, nM) of Selected A3AR Antagonists at Human Adenosine Receptors
| Compound | hA3AR Ki (nM) | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA2BAR Ki (nM) | A3AR Selectivity vs hA1AR | A3AR Selectivity vs hA2AAR |
| MRS 3777 | 47 | >10,000 | >10,000 | - | >212-fold | >212-fold |
| MRS1220 | 0.65[4] | 2050[4] | 2150[4] | - | ~3150-fold | ~3300-fold |
| PSB-11 | 2.3[7] | 1640[7] | >1000[7] | >1000[7] | 713-fold[7] | >435-fold[7] |
| MRS1523 | 43.9[5] | 2620[5] | 798[5] | >10,000[5] | ~60-fold | ~18-fold |
| DPTN | 1.65[5] | 162[5] | 121[5] | 230[5] | ~98-fold | ~73-fold |
Note: Data for MRS 3777 is based on a >200-fold selectivity claim and may not be directly comparable to the other listed Ki values which are from head-to-head studies.
Discussion of Comparative Data:
As illustrated in the table, there is a range of potencies and selectivities among A3AR antagonists. MRS1220 stands out for its exceptionally high affinity for the human A3AR.[4] However, its utility in preclinical rodent models is limited due to its significantly lower affinity for rodent A3ARs.[5][6] In contrast, compounds like MRS1523 and DPTN, while having lower affinity for the human receptor compared to MRS1220, are more suitable for studies in mice and rats.[5]
Experimental Protocols for A3AR Antagonist Characterization
The accurate characterization of A3AR antagonists relies on robust and standardized experimental protocols. The following sections detail the methodologies for two fundamental assays: the radioligand binding assay and the functional cAMP accumulation assay.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the A3 adenosine receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).[7][8]
-
Radioligand specific for the A3AR, such as [¹²⁵I]I-AB-MECA or [³H]PSB-11.[7]
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like theophylline or the unlabeled version of the radioligand).[7]
-
Glass fiber filters and a cell harvester.[9]
-
Scintillation cocktail and a scintillation or gamma counter.[7][9]
Procedure:
-
Membrane Preparation: Thaw cell membranes expressing the A3AR and resuspend them in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate (e.g., for 60-120 minutes at room temperature) to allow the binding to reach equilibrium.[7]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation or gamma counter.[7]
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional cAMP Accumulation Assay
This assay assesses the functional antagonism of a compound by measuring its ability to inhibit the effect of an agonist on intracellular cAMP levels.
Objective: To determine the functional antagonist activity (IC50) of a test compound at the A3 adenosine receptor.
Materials:
-
Whole cells stably expressing the human A3 adenosine receptor (e.g., CHO-K1 cells).[7]
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.[7]
-
Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[7]
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium and lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[7]
-
Pre-treatment: Pre-incubate the cells with ADA to remove any endogenous adenosine.
-
Antagonist Incubation: Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes).[7][9]
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of the A3AR agonist in the presence of forskolin and incubate for a specified time (e.g., 20-30 minutes at 37°C).[7]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced effect.
Experimental Workflow for A3AR Antagonist Characterization
The following diagram outlines a typical experimental workflow for the characterization of an A3AR antagonist.
Caption: A typical experimental workflow for the characterization of an A3AR antagonist.
Conclusion
The landscape of A3 adenosine receptor antagonists is diverse, with compounds exhibiting a wide range of affinities and selectivities. This compound emerges as a valuable tool for researchers, offering high affinity and selectivity for the A3AR. When selecting an antagonist, it is crucial to consider not only its in vitro pharmacological profile but also its species selectivity, especially when planning translational studies. The experimental protocols provided in this guide offer a robust framework for the characterization and comparison of A3AR antagonists, enabling researchers to make informed decisions for their specific research needs.
References
-
Gao ZG, Suresh RR, Jacobson KA. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists. Purinergic Signal. 2021;17(4):737-746. Available from: [Link]
-
Lee HW, et al. A Selective Adenosine A3 Receptor Antagonist, HL3501, Has Therapeutic Potential in Preclinical Liver and Renal Fibrosis Models. In Vivo. 2022;36(1):1-10. Available from: [Link]
-
Gallo-Rodriguez C, et al. Comparative Molecular Field Analysis of Selective A3 Adenosine Receptor Agonists. J Med Chem. 1994;37(5):636-46. Available from: [Link]
-
Tosh DK, et al. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. J Med Chem. 2022;65(3):2507-2526. Available from: [Link]
-
Gao ZG, Jacobson KA. Species dependence of A3 adenosine receptor pharmacology and function. Purinergic Signal. 2022;18(4):493-511. Available from: [Link]
-
Jacobson KA, et al. Adenosine A3 receptors: novel ligands and paradoxical effects. Trends Pharmacol Sci. 1997;18(5):184-91. Available from: [Link]
-
Borea PA, et al. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. Int J Mol Sci. 2023;24(3):2385. Available from: [Link]
Sources
- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of A3 Adenosine Receptor Antagonists: Profiling MRS3777 Hemioxalate and Key Alternatives
This guide provides a comprehensive comparison of the A3 adenosine receptor (A3AR) antagonist, MRS3777 hemioxalate, with other notable selective A3AR antagonists. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their performance based on available experimental data, enabling informed decisions in the selection of research tools for studying the A3AR pathway in various pathological contexts.
Introduction: The A3 Adenosine Receptor as a Therapeutic Target
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target in a range of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. Its expression is often upregulated in tumor and inflamed tissues, making it an attractive target for selective pharmacological intervention. A3AR primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences a multitude of cellular processes, including proliferation, apoptosis, and cytokine release. The development of selective antagonists for the A3AR allows for the precise dissection of its role in disease and holds therapeutic promise.
The Contenders: A Profile of Selective A3AR Antagonists
This guide focuses on MRS3777 hemioxalate and compares its known biochemical properties with the experimentally determined efficacy of other well-characterized, selective A3AR antagonists.
MRS3777 Hemioxalate: A high-affinity and selective A3AR antagonist.[1] It is a 2-phenoxy-6-(cyclohexylamino)purine derivative.[1]
Alternative A3AR Antagonists for Comparison:
-
MRS1220: A potent and selective non-nucleoside A3AR antagonist.
-
MRE 3008F20: A selective A3AR antagonist with high affinity.
-
VUF5574: A selective A3AR antagonist.
-
AR 292 & AR 357: Novel nucleoside A3AR antagonists with demonstrated anti-cancer activity.
Comparative Analysis: Binding Affinity and Selectivity
The initial characterization of any selective antagonist lies in its binding affinity (Ki) for its target receptor and its selectivity over other related receptors. This is crucial for minimizing off-target effects and ensuring that the observed biological responses are indeed mediated by the target of interest.
| Compound | Target | Ki (nM) | Selectivity | Source |
| MRS3777 hemioxalate | Human A3AR | 47 | >200-fold vs. A1, A2A, A2B | [1] |
| MRS1220 | Human A3AR | 1.7 | Highly selective vs. A1 | |
| MRE 3008F20 | Human A3AR | 0.82 | >1000-fold vs. A1, >150-fold vs. A2A | |
| VUF5574 | Rat A3R | - | Selective blocker | |
| AR 292 | Human A3AR | - | - | |
| AR 357 | Human A3AR | - | - |
Expert Insight: A lower Ki value indicates a higher binding affinity. The high selectivity of MRS3777 hemioxalate, MRS1220, and MRE 3008F20 makes them valuable tools for specifically targeting the A3AR. It is important to note that species differences in receptor pharmacology can exist, and a potent antagonist at the human receptor may not have the same affinity for the rodent counterpart.
Efficacy in Cellular Models: A Head-to-Head Comparison
While binding affinity is a critical parameter, the true measure of a pharmacological agent lies in its functional efficacy in cellular and in vivo models. As of the latest available data, specific studies detailing the efficacy of MRS3777 hemioxalate in cell lines are not publicly available. Therefore, this section will focus on the documented efficacy of its key alternatives.
Anti-Inflammatory Effects in Macrophage Cell Lines
The A3AR is implicated in modulating inflammatory responses. The human macrophage-like cell line, U-937, is a relevant model to study these effects.
Experimental Data:
| Compound | Cell Line | Assay | Effect | IC50 | Source |
| MRS1220 | U-937 | Reversal of A3 agonist-induced inhibition of TNF-α formation | Antagonist activity | 0.3 µM |
Expert Insight: This data demonstrates that MRS1220 can effectively block the A3AR-mediated suppression of the pro-inflammatory cytokine TNF-α in a human immune cell line. This makes MRS1220 a suitable candidate for in vitro studies of A3AR's role in inflammation. The lack of similar published data for MRS3777 hemioxalate represents a significant knowledge gap.
Anti-Cancer Efficacy in Prostate Cancer Cell Lines
The overexpression of A3AR in various cancer types has spurred investigations into the anti-proliferative effects of its antagonists.
Experimental Data:
| Compound | Cell Line | Assay | Effect | GI50 (µM) | Source |
| AR 292 | PC3 (prostate) | Cell Proliferation | Inhibition of cell growth | ~10-100 | |
| AR 357 | PC3 (prostate) | Cell Proliferation | Inhibition of cell growth | ~10-100 | |
| AR 292 | LNCaP (prostate) | Cell Proliferation | Inhibition of cell growth | ~10-100 | |
| AR 357 | LNCaP (prostate) | Cell Proliferation | Inhibition of cell growth | ~10-100 | |
| AR 292 | DU-145 (prostate) | Cell Proliferation | Inhibition of cell growth | ~10-100 | |
| AR 357 | DU-145 (prostate) | Cell Proliferation | Inhibition of cell growth | ~10-100 |
Expert Insight: The ability of AR 292 and AR 357 to inhibit the proliferation of both androgen-dependent (LNCaP) and androgen-independent (PC3, DU-145) prostate cancer cell lines highlights the potential of A3AR antagonists in cancer therapy. The GI50 values in the micromolar range suggest a moderate potency in this context. Again, the absence of corresponding data for MRS3777 hemioxalate prevents a direct comparison of its anti-cancer potential.
In Vivo Models: The Next Frontier
The ultimate validation of a therapeutic agent's potential comes from its efficacy in animal models of disease. While in vivo studies for selective A3AR antagonists are ongoing, specific data for MRS3777 hemioxalate in animal models of cancer, inflammation, or neurodegeneration are not yet available in the public domain.
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway
The canonical signaling pathway for the A3AR involves its coupling to Gi proteins, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.
Caption: A3AR Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow: Cell Proliferation Assay
A common method to assess the anti-cancer efficacy of a compound is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.
Caption: Workflow for assessing anti-proliferative effects using the SRB assay.
Methodologies: Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A3AR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A3AR (e.g., HEK293-A3AR).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]AB-MECA) and varying concentrations of the unlabeled test compound (e.g., MRS3777 hemioxalate).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
TNF-α Release Assay
Objective: To assess the functional antagonist activity of a compound on cytokine release.
Methodology:
-
Cell Culture: Culture U-937 cells in appropriate media. Differentiate the cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treatment: Pre-incubate the differentiated cells with the test antagonist (e.g., MRS1220) for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with an A3AR agonist (e.g., IB-MECA) in the presence of the antagonist.
-
Incubation: Incubate the cells for a period sufficient to induce TNF-α release (e.g., 4 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value of the antagonist in reversing the agonist-induced effect on TNF-α release.
Conclusion and Future Directions
MRS3777 hemioxalate stands as a potent and highly selective A3 adenosine receptor antagonist based on its biochemical characterization. Its high affinity and selectivity make it a promising tool for in vitro investigations into the physiological and pathological roles of the A3AR. However, a significant gap exists in the publicly available literature regarding its functional efficacy in cellular and in vivo models.
In contrast, other selective A3AR antagonists such as MRS1220 and the AR series of compounds have demonstrated clear functional effects, including anti-inflammatory and anti-cancer activities in relevant cell lines. For researchers considering the use of an A3AR antagonist, the choice will depend on the specific research question. For studies requiring a well-characterized antagonist with proven functional activity in inflammation or cancer models, MRS1220 or the AR compounds would be the current agents of choice.
The future characterization of MRS3777 hemioxalate in functional assays is eagerly awaited. Such studies will be crucial to fully understand its potential and to provide a direct comparison of its efficacy against the established alternatives. This will ultimately enable the scientific community to leverage the full potential of A3AR antagonism for both basic research and therapeutic development.
References
Sources
A Head-to-Head Comparison of A₃ Adenosine Receptor Antagonists: MRS 3777 vs. VUF5574
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of purinergic signaling research, the A₃ adenosine receptor (A₃AR) has emerged as a compelling therapeutic target for a spectrum of pathologies, including inflammatory diseases, neuropathic pain, and cancer. The development of selective antagonists for this receptor is a key focus of medicinal chemistry. This guide provides a detailed, head-to-head comparison of two notable A₃AR antagonists: MRS 3777 (as the hemioxalate salt) and VUF5574. Our analysis is grounded in published experimental data to assist researchers in selecting the appropriate tool for their specific in vitro and in vivo studies.
Introduction to the Contenders
Both MRS 3777 and VUF5574 are small molecule, competitive antagonists developed to selectively target the human A₃ adenosine receptor. While both serve the same fundamental purpose, their distinct chemical scaffolds and pharmacological profiles present different advantages and limitations for experimental design.
-
MRS 3777 , chemically known as 2-Phenoxy-6-(cyclohexylamino)purine, is a purine-based antagonist. Its hemioxalate salt form is commonly used to improve handling and solubility.
-
VUF5574 , or N-(2-methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea, belongs to the quinazoline urea class of antagonists.
This guide will dissect their performance based on binding affinity, receptor selectivity, and functional antagonism, providing a clear framework for their application.
Core Pharmacological Properties: A Comparative Analysis
The utility of a receptor antagonist in a research setting is primarily defined by its potency (affinity) and its specificity (selectivity). The following data, collated from seminal publications, is summarized for direct comparison.
| Parameter | MRS 3777 hemioxalate | VUF5574 |
| Target | Human A₃ Adenosine Receptor (hA₃AR) | Human A₃ Adenosine Receptor (hA₃AR) |
| Mechanism | Competitive Antagonist | Competitive Antagonist |
| Binding Affinity (Kᵢ, nM) at hA₃AR | 47 | 4.03 |
| Selectivity over hA₁AR | >212-fold (Kᵢ >10,000 nM) | ~1000-fold (Kᵢ = 4,000 nM) |
| Selectivity over hA₂ₐAR | >212-fold (Kᵢ >10,000 nM) | >2500-fold (Kᵢ >10,000 nM) |
| Selectivity over hA₂ₑAR | Not Reported | Not Reported |
| Species Reactivity | Potent at human receptor | Potent at human receptor; Largely inactive at mouse and rat A₃ARs[1] |
Table 1: Summary of Pharmacological Data for MRS 3777 and VUF5574 at human adenosine receptors.
Analysis of Binding Affinity
Binding affinity, inversely related to the inhibition constant (Kᵢ), is a measure of how tightly a ligand binds to its target. A lower Kᵢ value signifies higher potency.
Based on the available data, VUF5574 exhibits approximately 11.7-fold higher affinity for the human A₃AR (Kᵢ = 4.03 nM) compared to MRS 3777 (Kᵢ = 47 nM) . This suggests that VUF5574 is the more potent of the two compounds in terms of raw binding affinity at the human receptor. For experiments requiring maximal receptor blockade at lower concentrations, VUF5574 presents a clear advantage.
Analysis of Selectivity
Selectivity is arguably the most critical parameter for a research tool, as it ensures that the observed effects are attributable to the target of interest and not to off-target interactions.
-
MRS 3777 demonstrates excellent selectivity, being over 200-fold more selective for the hA₃AR than for either hA₁AR or hA₂ₐAR.
-
VUF5574 also displays a robust selectivity profile, with a reported selectivity of over 2500-fold against the hA₂ₐAR and approximately 1000-fold against the hA₁AR.
While both compounds are highly selective, VUF5574 shows a particularly high degree of selectivity against the A₂ₐ subtype. However, the most significant differentiator is in species selectivity . A 2021 study highlighted that VUF5574, while potent at the human A₃AR, is largely inactive at the corresponding receptors in mice and rats[1]. This is a critical consideration for researchers planning translational studies. MRS 3777's cross-species activity profile is less explicitly detailed in these comparative contexts, warranting direct verification in the species of interest.
Expert Insight: The stark species difference in VUF5574's activity is a crucial logistical point. For any in vivo work in murine models, VUF5574 would be an inappropriate choice. Researchers must either select a different tool or use humanized mouse models expressing the human A₃AR[1].
The A₃ Adenosine Receptor Signaling Pathway
To understand the functional implications of these antagonists, it is essential to contextualize their action within the A₃AR signaling cascade. A₃AR is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/ₒ).
Upon agonist (e.g., adenosine) binding, the Gᵢ protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular responses. Both MRS 3777 and VUF5574 act by competitively binding to the A₃AR, thereby preventing adenosine from activating this cascade.
Experimental Protocols: How Performance is Measured
The data presented in this guide are derived from standardized pharmacological assays. Understanding these methods is key to interpreting the results and designing future experiments.
Workflow: Radioligand Binding Assay for Affinity (Kᵢ) Determination
This assay directly measures the binding of a compound to the receptor.
Step-by-Step Methodology: Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells (e.g., HEK-293 or CHO) stably expressing the human A₃AR in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a constant concentration of a high-affinity A₃AR radioligand (e.g., [¹²⁵I]I-AB-MECA), and serial dilutions of the unlabeled antagonist (the "competitor," i.e., MRS 3777 or VUF5574).
-
Causality Check: The radioligand provides a measurable signal. The unlabeled antagonist competes for the same binding site, so as its concentration increases, the amount of bound radioactivity decreases.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membranes (with bound radioligand) from the solution (containing unbound radioligand).
-
Quantification: Measure the radioactivity trapped on the filters using an appropriate counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Step-by-Step Methodology: Functional cAMP Assay
This assay measures the ability of an antagonist to block the functional response of the receptor (i.e., the inhibition of cAMP production).
-
Cell Culture: Plate cells expressing the hA₃AR (e.g., CHO-hA₃AR cells) in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of the antagonist (MRS 3777 or VUF5574) for a short period (e.g., 15-30 minutes).
-
Causality Check: This step allows the antagonist to occupy the receptors before the agonist is introduced.
-
-
Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) along with a fixed concentration of an A₃AR agonist (e.g., NECA or Cl-IB-MECA). Forskolin raises intracellular cAMP to a high, measurable level, while the A₃AR agonist acts to inhibit this rise.
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The antagonist's effect is measured by its ability to reverse the agonist-induced inhibition of the forskolin response. Plot the cAMP levels against the antagonist concentration to determine the IC₅₀, which can be converted to a functional antagonist constant (Kₑ or pA₂).
Conclusion and Recommendations
Both MRS 3777 and VUF5574 are potent and highly selective antagonists for the human A₃ adenosine receptor, making them valuable tools for pharmacological research. The choice between them should be guided by the specific requirements of the experiment.
-
VUF5574 is the superior choice for studies using human cells or tissues where maximum potency is desired. Its ~12-fold higher affinity allows for the use of lower concentrations, which can minimize the potential for non-specific effects. However, it is critically unsuitable for studies in standard rat or mouse models due to its lack of activity at the rodent A₃AR orthologs[1].
-
MRS 3777 serves as a robust and highly selective hA₃AR antagonist. While less potent than VUF5574, its high selectivity ensures reliable results in human cell systems. Its utility in rodent models should be empirically verified, but as a purine-based antagonist, it may offer a different cross-species profile than quinazoline-based compounds.
For any new project, it is imperative for researchers to consult the primary literature and, if possible, perform pilot studies to validate the activity and selectivity of their chosen antagonist within their specific experimental system.
References
-
van Muijlwijk-Koezen JE, Timmerman H, van der Goot H, et al. Isoquinoline and quinazoline urea analogues as antagonists for the human adenosine A(3) receptor. J Med Chem. 2000;43(11):2227-2238. [Link]
-
Gao ZG, Duong HT, O'Connor R, Jacobson KA. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists. Biochem Pharmacol. 2021;194:114828. [Link]
-
Perreira M, Jiang JL, Klutz AM, et al. "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. J Med Chem. 2005;48(15):4910-4918. [Link]
-
Jacobson KA, Kim YC, Siddiqi SM, et al. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists. Neuropharmacology. 1997;36(9):1157-1165. [Link]
-
Fredholm BB, IJzerman AP, Jacobson KA, Linden J, Müller CE. International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors--an update. Pharmacol Rev. 2011;63(1):1-34. [Link]
Sources
A Senior Application Scientist's Guide to Confirming P2Y1 Receptor Antagonism
Executive Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of putative P2Y1 receptor antagonists. A critical initial clarification is that the compound "MRS 3777 hemioxalate" is authoritatively characterized in scientific literature as a high-affinity antagonist of the adenosine A3 receptor, not the P2Y1 receptor.[1][2][3] This guide, therefore, pivots from the initial query to address the broader, crucial objective: how to rigorously confirm P2Y1 antagonism for any test compound.
We will dissect the P2Y1 signaling pathway, provide detailed, self-validating experimental protocols for confirming antagonist activity, and objectively compare the performance of well-established P2Y1 antagonists. This document is designed to empower researchers with the expertise to generate robust and reliable data on P2Y1 receptor pharmacology.
The P2Y1 Receptor Signaling Cascade: The "On-Target" Signature
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, most notably platelet aggregation.[4][5][6] Its activation by the endogenous agonist adenosine diphosphate (ADP) initiates a well-defined signaling cascade that serves as a clear signature for on-target effects.[7][8]
The P2Y1 receptor is coupled to the Gq alpha subunit. Upon ADP binding, the activated Gq protein stimulates phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This rapid increase in intracellular calcium is a hallmark of P2Y1 activation and is a primary endpoint for assessing antagonist activity.
P2Y1 Signaling Pathway Diagram
Caption: P2Y1 receptor signaling pathway initiated by ADP and blocked by an antagonist.
Experimental Validation of P2Y1 Antagonism
To confirm a compound's on-target effect as a P2Y1 antagonist, a multi-pronged approach using functional assays is essential. The two most common and robust methods are intracellular calcium mobilization assays and platelet aggregation assays.
Intracellular Calcium Mobilization Assay
This assay directly measures the hallmark of P2Y1 activation: the release of intracellular calcium.[10] A P2Y1 antagonist will inhibit or reduce the calcium flux induced by an agonist like ADP.
-
Cell Preparation:
-
Culture a suitable cell line (e.g., 1321N1 astrocytoma cells or HEK293 cells) stably transfected with the human P2Y1 receptor.
-
Seed the cells into 96-well black-walled, clear-bottom plates and grow to 70-90% confluency.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add buffer containing various concentrations of the test compound (the putative antagonist) to the wells. Include a vehicle control (e.g., DMSO) and a positive control known P2Y1 antagonist (e.g., MRS2500).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add a P2Y1 agonist (e.g., ADP or the more selective 2-MeSADP) at a concentration known to elicit a sub-maximal response (EC80) and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline for each well.
-
Plot the agonist-induced calcium response against the concentration of the test antagonist to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
-
Platelet Aggregation Assay
Since platelet aggregation is a primary physiological function of P2Y1, this assay provides critical, physiologically relevant validation.[11] ADP-induced platelet aggregation is a two-step process involving both P2Y1 (initiating shape change and weak aggregation) and P2Y12 (sustaining and amplifying the response).[12] A selective P2Y1 antagonist will inhibit the initial phase of aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The venipuncture must be clean to avoid premature platelet activation.[13]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Prepare platelet-poor plasma (PPP) by further centrifuging a portion of the PRP at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound (putative antagonist) at various concentrations to the PRP and incubate for a set period (e.g., 5-10 minutes) at 37°C with stirring. Include vehicle and positive controls.
-
Add an ADP solution to induce aggregation and record the change in light transmission for several minutes.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each condition.
-
Plot the percent inhibition of aggregation against the antagonist concentration to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for confirming P2Y1 antagonism via two primary functional assays.
Comparative Analysis of P2Y1 Receptor Antagonists
A new compound's performance can only be understood in the context of established standards. The following table compares well-characterized P2Y1 antagonists, providing a benchmark for your experimental results.
| Compound | Chemical Class | Mechanism of Action | Potency | Reference(s) |
| MRS2500 | Nucleotide Analog | Competitive Antagonist | IC50: 0.95 nM (human platelet aggregation) Ki: 0.78 nM (recombinant human P2Y1) | [4][9][14] |
| MRS2179 | Nucleotide Analog | Competitive Antagonist | KB: 177 nM Ki: 72.5 - 100 nM (human P2Y1) | [5][7][15][16] |
| BPTU | Non-nucleotide | Allosteric Antagonist | EC50: 60 - 300 nM Ki: 6 nM (membrane binding) IC50: 2.1 µM (platelet aggregation) | [1][17][18] |
-
MRS2500 is recognized as a highly potent and selective P2Y1 antagonist, making it an excellent positive control for in vitro assays.[4][9][14]
-
MRS2179 is another selective antagonist, though less potent than MRS2500, and has been widely used to characterize P2Y1 function.[3][10][16]
-
BPTU represents a different class of antagonist, acting at an allosteric site rather than the ADP binding site.[17] Its lower potency in functional platelet assays compared to its binding affinity highlights the complexities of translating binding to functional antagonism.[18]
Conclusion and Best Practices
While the initial premise concerning "this compound" was incorrect, the underlying scientific goal of validating a P2Y1 antagonist is a common and critical task. This guide establishes a robust framework for achieving that goal with high scientific integrity.
Key Takeaways for Trustworthy Validation:
-
Confirm the Basics: Always start by verifying the primary target of your test compound through a thorough literature review.
-
Use Orthogonal Assays: Do not rely on a single experimental method. Combining a cellular assay (calcium mobilization) with a more physiologically relevant one (platelet aggregation) provides a much stronger validation package.
-
Benchmark Against Standards: Always include well-characterized positive and negative controls. Comparing your test compound against known antagonists like MRS2500 is essential for interpreting potency and efficacy.
-
Dose-Response is Crucial: Single-point inhibition data is insufficient. A full dose-response curve is required to accurately determine IC50/EC50 values and understand the compound's behavior.
By following these principles and protocols, researchers can confidently confirm—or refute—the on-target effects of any putative P2Y1 receptor antagonist, ensuring the generation of accurate and publishable data.
References
-
Cattaneo, M., et al. (2004). Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor. Biochemical Pharmacology, 68(10), 1995-2002. Available from: [Link]
-
QIAGEN. (n.d.). P2Y Purinergic Receptor Signaling Pathway. Retrieved from [Link]
-
Hechler, B., et al. (2006). MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice. Journal of Pharmacology and Experimental Therapeutics, 316(2), 556-563. Available from: [Link]
-
Waldo, G. L., et al. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist. Molecular Pharmacology, 62(5), 1249-1257. Available from: [Link]
-
Costanzi, S., et al. (2015). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 58(10), 4127-4152. Available from: [Link]
-
Cattaneo, M., et al. (2006). MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice. Journal of Pharmacology and Experimental Therapeutics, 316(2), 556-563. Available from: [Link]
-
Corbitt, J., et al. (2007). Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate. Vascular Pharmacology, 47(5-6), 299-307. Available from: [Link]
-
Frojmovic, M. M., et al. (2002). Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood. British Journal of Haematology, 119(4), 969-977. Available from: [Link]
-
Alzheimer's Drug Discovery Foundation. (2020). P2Y1R Inhibitors. Retrieved from [Link]
-
Nagy, B., et al. (2018). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 19(11), 3249. Available from: [Link]
-
UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. Retrieved from [Link]
-
Hechler, B., & Gachet, C. (2015). Anti-platelet therapy: ADP receptor antagonists. Haematologica, 100(12), 1517-1525. Available from: [Link]
-
Müller, C. E., et al. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1333-1346. Available from: [Link]
-
Gil, V., et al. (2009). P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon. British Journal of Pharmacology, 158(5), 1342-1352. Available from: [Link]
-
Hechler, B., et al. (2001). Key Role of the P2Y1 Receptor in Tissue Factor–Induced Thrombin-Dependent Acute Thromboembolism. Circulation, 103(25), 3133-3138. Available from: [Link]
- Fabre, J. E., et al. (1999). The P2Y1 receptor is necessary for platelet aggregation.
-
Baurand, A., & Gachet, C. (2003). Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist. Cardiovascular Drug Reviews, 21(1), 67-76. Available from: [Link]
- Zhang, D., et al. (2015). Two disparate ligand-binding sites in the human P2Y1 receptor.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation | MDPI [mdpi.com]
- 9. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 14. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BPTU | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of MRS 3777 Hemioxalate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of MRS 3777 hemioxalate, a potent and selective A3 adenosine receptor antagonist used in laboratory research.[1][2] As a pharmacologically active small molecule intended for research use only, adherence to strict disposal procedures is paramount to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.[2][3] This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility in your laboratory.
Part 1: Hazard Assessment & Core Disposal Principles
The foundational step in managing any chemical waste is a thorough understanding of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly indexed, a hazard assessment can be conducted by examining its constituent parts: a novel purine-based bioactive core and a hemioxalate salt.
-
Pharmacologically Active Core: As an adenosine A3 receptor antagonist, the compound is designed to be biologically active.[2] All such research chemicals should be handled as potentially hazardous, with unknown toxicological properties requiring cautious management.
-
Hemioxalate Salt: Oxalic acid and its salts are known to be harmful if swallowed or in contact with skin and can cause serious eye damage.[4][5] The U.S. Environmental Protection Agency (EPA) may classify certain oxalate-containing wastes as corrosive, designated by the hazardous waste number D002.[6][7]
Given this profile, this compound and any materials contaminated with it must be treated as hazardous chemical waste . Disposal must adhere to the following core principles, which are grounded in federal regulations like the Resource Conservation and Recovery Act (RCRA).[8]
-
Containment: All waste must be stored in containers that are compatible with the chemical, are free from damage, and have secure, leak-proof lids.[8][9]
-
Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[8] this compound waste should not be mixed with other waste streams unless compatibility is confirmed.
-
Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[10]
-
Transfer & Documentation: All chemical waste must be tracked from its point of generation to its final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed waste management vendor.[10][11]
Under no circumstances should this compound or its solutions be disposed of down the sewer system or in regular trash. [8][9]
Part 2: Pre-Disposal Safety Protocol
Before handling any waste materials, ensure all appropriate safety controls are in place.
Table 1: Personal Protective Equipment (PPE) & Engineering Controls
| Control Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent dermal absorption, as oxalate salts can be harmful on contact with skin.[5][12] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against eye damage from dust or splashes.[4] |
| Body Protection | Standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination.[6] |
| Engineering Controls | Use in a well-ventilated area or a chemical fume hood. | To minimize the risk of inhaling the powdered compound, especially when handling bulk quantities.[12] |
Part 3: Step-by-Step Disposal Procedures
The proper disposal method depends on the form of the waste. Follow the specific protocol for each waste stream generated in your workflow.
Protocol 3.1: Unused or Expired Solid this compound
-
Container Selection: Place the original vial or container containing the solid compound into a larger, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene jar). This provides secondary containment.
-
Labeling: Affix a "Hazardous Waste" label to the outer container.[10] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The accumulation start date (the date the waste was generated).
-
An indication of the hazard (e.g., "Toxic," "Harmful if Swallowed/In Contact with Skin").
-
-
Storage: Store the securely sealed container in your laboratory's designated Satellite Accumulation Area (SAA) .[9] This area must be at or near the point of generation and under the control of laboratory personnel.[10][13]
-
Pickup: Arrange for collection by your institution's EHS department.
Protocol 3.2: Contaminated Solid Waste (e.g., Gloves, Weigh Paper, Bench Paper)
-
Container Selection: Use a designated solid chemical waste container, typically a plastic pail or a sturdy bag-lined box.[14]
-
Waste Collection: Place all items grossly contaminated with solid this compound into this container. Avoid generating dust during transfer.
-
Labeling: The container must have a "Hazardous Waste" label clearly listing "This compound contaminated debris " as the contents.
-
Storage: Keep the container sealed when not in use and store it in the SAA.
-
Pickup: Arrange for routine collection by EHS.
Protocol 3.3: Contaminated Liquid Waste (e.g., Solutions in DMSO, Aqueous Buffers)
-
Container Selection: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle) designated for the specific solvent waste stream (e.g., "Non-Halogenated Solvent Waste").[9] Never use metal containers for acidic or potentially corrosive solutions. [15]
-
Waste Collection: Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[9][15]
-
Labeling: The waste container must be labeled with the full chemical names of all constituents, including the solvent (e.g., "Dimethyl sulfoxide") and the solute ("this compound"), along with their approximate concentrations.
-
Storage: Ensure the container cap is securely tightened. Store upright in the SAA, preferably within a secondary containment tray.[8]
-
Pickup: Arrange for collection by EHS.
Protocol 3.4: Contaminated Sharps (e.g., Needles, Glass Pipettes)
-
Container Selection: Use only an approved, puncture-resistant sharps container designated for chemically contaminated sharps.
-
Waste Collection: Place all contaminated sharps directly into the container. Do not bend, break, or recap needles.
-
Labeling: The container must be labeled for both sharps hazard and chemical hazard, listing "This compound " as the chemical contaminant.
-
Storage: Store in the SAA. Do not overfill the container.
-
Pickup: Arrange for collection by EHS.
Part 4: Workflow Visualization and Summary
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from research involving this compound.
Caption: Disposal workflow for this compound waste streams.
Table 2: Waste Management Summary
| Waste Stream | Recommended Container | Key Labeling Requirements | Storage Location |
| Unused Solid | Original vial within a secondary sealed jar. | "Hazardous Waste", "this compound", Accumulation Date | Satellite Accumulation Area (SAA) |
| Solid Debris | Lined box or plastic pail for solid chemical waste. | "Hazardous Waste", "this compound contaminated debris" | Satellite Accumulation Area (SAA) |
| Liquid Waste | Polyethylene bottle for the appropriate solvent stream. | "Hazardous Waste", All chemical constituents and concentrations | Satellite Accumulation Area (SAA) |
| Sharps Waste | Puncture-resistant, approved sharps container. | Chemical contaminant ("this compound") and sharps symbol | Satellite Accumulation Area (SAA) |
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Sodium Oxalate Safety Data Sheet. JT Baker Inc.[Link]
-
sodium oxalate Safety Data Sheet. Sdfine. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
MATERIAL SAFETY DATA SHEET 0.2 Sodium Oxalate Solution. University of Bristol. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
-
Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]
-
SAFETY DATA SHEET OXALIC ACID. Ecolab. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
Sources
- 1. This compound CAS#: 1186195-57-2 [amp.chemicalbook.com]
- 2. This compound | CAS 1186195-57-2 | MRS3777 | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 13. epa.gov [epa.gov]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
